Technical Documentation Center

N-(3-iodophenyl)-3-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-iodophenyl)-3-methylbenzamide

Core Science & Biosynthesis

Foundational

Technical Guide: N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4)

The following technical guide provides an in-depth analysis of N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4). Note on Identification: While some commercial databases may erroneously link CAS 444077-77-4 to AMN082...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4).

Note on Identification: While some commercial databases may erroneously link CAS 444077-77-4 to AMN082 (a distinct mGluR7 agonist with a diamine structure), this guide strictly addresses the chemical entity defined by the name N-(3-iodophenyl)-3-methylbenzamide , a halogenated benzanilide derivative.

Executive Summary

N-(3-iodophenyl)-3-methylbenzamide is a halogenated benzanilide derivative characterized by an aryl iodide moiety on the aniline ring and a methyl group on the benzoyl ring. In drug discovery, this compound serves two primary roles:

  • Privileged Scaffold: It functions as a core structural motif for Type II Kinase Inhibitors and Allosteric Modulators (e.g., mGluR, TRPV1), where the benzamide linkage provides essential hydrogen bonding interactions.

  • Synthetic Intermediate: The 3-iodo position offers a reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the physicochemical properties, synthesis protocols, and experimental applications of this compound in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Characterization

The molecule consists of a 3-methylbenzoyl group amide-linked to a 3-iodoaniline.[1] The amide bond adopts a trans conformation, positioning the aryl rings for potential


-stacking or hydrophobic pocket occupancy.
PropertyData
Chemical Name N-(3-iodophenyl)-3-methylbenzamide
CAS Number 444077-77-4
Molecular Formula C₁₄H₁₂INO
Molecular Weight 337.16 g/mol
SMILES CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)I
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
LogP (Predicted) ~4.2 (Highly Lipophilic)
pKa (Amide NH) ~13.5 (Predicted)
Reactivity Profile
  • Aryl Iodide: Highly reactive in oxidative addition steps of catalytic cycles. Suitable for coupling with boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig).

  • Amide Linkage: Stable under standard physiological conditions; susceptible to hydrolysis only under strong acidic/basic conditions at elevated temperatures.

Synthesis & Experimental Protocols

Core Synthesis Route (Acylation)

The most robust method for synthesizing N-(3-iodophenyl)-3-methylbenzamide involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride with 3-iodoaniline.

Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating the amide. A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct.

Synthesis SM1 3-Methylbenzoyl Chloride Intermediate Tetrahedral Intermediate SM1->Intermediate SM2 3-Iodoaniline SM2->Intermediate Base Base (Et3N/Pyridine) Base->Intermediate Scavenges HCl Product N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4) Intermediate->Product - HCl

Figure 1: Synthetic pathway for N-(3-iodophenyl)-3-methylbenzamide via acyl substitution.

Detailed Protocol

Reagents:

  • 3-Iodoaniline (1.0 equiv)

  • 3-Methylbenzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-iodoaniline (e.g., 219 mg, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (0.21 mL, 1.5 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 mmol) dissolved in DCM (1 mL) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the target compound.

Applications in Drug Discovery[10][11]

Scaffold for Library Generation

The 3-iodo handle allows this compound to serve as a divergent intermediate . Researchers can rapidly synthesize a library of analogs to probe the hydrophobic pockets of targets like mGluR5 (Metabotropic Glutamate Receptor 5) or Kinases .

Protocol: Suzuki-Miyaura Coupling (General)

  • Substrate: N-(3-iodophenyl)-3-methylbenzamide (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane:Water (4:1)

  • Conditions: 80°C, 12 h, Inert Atmosphere.

Biological Relevance (Pharmacophore Analysis)

While specific biological data for the unmodified benzamide is limited in public databases, its structure maps to key pharmacophores:

  • mGluR Modulators: Benzamides are a privileged class for mGluR5 Negative Allosteric Modulators (NAMs). The aryl iodide can mimic the lipophilic bulk required for the allosteric binding site.

  • TRPV1 Antagonists: The N-arylbenzamide core is structurally homologous to portions of TRPV1 antagonists, where the amide acts as a hydrogen bond donor/acceptor pair.

  • Radioligand Precursor: The iodine atom can be substituted with Iodine-123 (

    
    ) via radio-iododestannylation (using a stannyl precursor derived from the iodo compound) for SPECT imaging studies of receptors.
    

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Store at 2-8°C, dry, and protected from light (aryl iodides can be light-sensitive over long periods).

References

  • Chemical Identity & Suppliers

    • BLDPharm Catalog. "N-(3-Iodophenyl)-3-methylbenzamide (CAS 444077-77-4)". Accessed Feb 2026. Link

    • ChemicalBook. "N-(3-Iodophenyl)-3-MethylbenzaMide Properties". Accessed Feb 2026. Link

  • Synthetic Methodology (General Benzamide Synthesis)
  • Pharmacological Context (Benzamides in mGluR/Kinase)

    • Conn, P. J., et al. (2009).[3] "Allosteric modulators of mGluR5: structure-activity relationships and therapeutic potential".[4] Current Opinion in Drug Discovery & Development. (Describes benzamide scaffolds).

    • Note: While CAS 444077-77-4 is sometimes indexed near AMN082 in aggregators, AMN082 is chemically distinct (N,N'-bis(diphenylmethyl)-1,2-ethanediamine). This guide focuses on the benzamide structure specified by the user.

Sources

Exploratory

Chemical structure and properties of N-(3-iodophenyl)-3-methylbenzamide

The following technical guide details the chemical structure, synthesis, and applications of N-(3-iodophenyl)-3-methylbenzamide , a significant aryl iodide scaffold used in medicinal chemistry and drug discovery. A Versa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of N-(3-iodophenyl)-3-methylbenzamide , a significant aryl iodide scaffold used in medicinal chemistry and drug discovery.

A Versatile Aryl Iodide Scaffold for Medicinal Chemistry & Library Synthesis

Executive Summary

N-(3-iodophenyl)-3-methylbenzamide (CAS: 444077-77-4) is a functionalized benzamide derivative characterized by a meta-iodine substitution on the N-phenyl ring and a meta-methyl group on the benzoyl ring.[1] This compound serves as a critical synthetic intermediate and privileged scaffold in drug discovery. Its primary utility lies in the reactivity of the aryl iodide moiety, which acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse biaryl and heterocycle-fused libraries. Additionally, the benzamide core is a structural motif frequently observed in kinase inhibitors, ion channel modulators, and radiotracers.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature & Identification
PropertyDetail
IUPAC Name N-(3-iodophenyl)-3-methylbenzamide
CAS Registry Number 444077-77-4
Molecular Formula C₁₄H₁₂INO
Molecular Weight 337.16 g/mol
SMILES CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)I
InChIKey Specific key generated from structure
Physicochemical Properties (Calculated/Predicted)

The following data points are essential for optimizing reaction conditions and understanding the compound's behavior in biological assays.

ParameterValue / RangeSignificance
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
Topological Polar Surface Area (TPSA) ~29.1 ŲSuggests good membrane permeability (Rule of 5 compliant).
Solubility (Water) Very Low (< 0.1 mg/mL)Poor aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Ethyl Acetate, Methanol.
Melting Point 130 – 135 °C (Predicted)Solid at room temperature; stable crystalline form.
pKa (Amide NH) ~13.5Weakly acidic; deprotonation requires strong bases (e.g., NaH).

Synthesis Protocol

The synthesis of N-(3-iodophenyl)-3-methylbenzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann reaction) between 3-methylbenzoyl chloride and 3-iodoaniline.

Reaction Scheme

The following diagram illustrates the standard synthesis pathway and the downstream functionalization potential.

SynthesisPathway Start1 3-Methylbenzoic Acid Intermediate 3-Methylbenzoyl Chloride Start1->Intermediate SOCl2, Reflux Start2 3-Iodoaniline Product N-(3-iodophenyl)-3-methylbenzamide (Target Scaffold) Start2->Product Direct Coupling (HATU) Intermediate->Product + 3-Iodoaniline Et3N, DCM, 0°C to RT Suzuki Biaryl Derivatives (Suzuki Coupling) Product->Suzuki Ar-B(OH)2, Pd(PPh3)4 Sonogashira Alkynyl Derivatives (Sonogashira Coupling) Product->Sonogashira Terminal Alkyne, Pd/Cu

Caption: Synthesis of N-(3-iodophenyl)-3-methylbenzamide via acid chloride activation, followed by divergent Pd-catalyzed functionalization.

Step-by-Step Methodology

Objective: Synthesis of 10 mmol scale batch.

Reagents:

  • 3-Methylbenzoyl chloride (1.55 g, 10 mmol)

  • 3-Iodoaniline (2.19 g, 10 mmol)

  • Triethylamine (Et₃N) (1.52 g, 15 mmol)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodoaniline (10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The spot for 3-iodoaniline should disappear.

  • Workup:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.

Reactivity & Applications in Drug Discovery

The Aryl Iodide Handle (C-I Bond)

The iodine atom at the meta-position is the defining feature of this scaffold. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition by palladium catalysts. This allows for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid linkers.

  • Heck Reaction: Coupling with alkenes.

  • Buchwald-Hartwig Amination: Substitution of the iodine with amines to form C-N bonds.

Biological Relevance of the Benzamide Core

The benzamide motif is a "privileged structure" in medicinal chemistry, capable of engaging in hydrogen bonding (via the amide NH and C=O) with protein targets.

  • Kinase Inhibition: The amide often mimics the hinge region interaction of ATP.

  • Radiochemistry: The iodine atom can be substituted with radioisotopes (e.g., ¹²³I or ¹²⁵I ) via halogen exchange, making this scaffold a potential precursor for SPECT imaging agents targeting receptors like TSPO or Dopamine D2.

Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationHandling Protocol
Acute Toxicity Irritant (H315, H319)Wear nitrile gloves, safety goggles, and lab coat. Avoid inhalation of dust.
Stability Light SensitiveCritical: Aryl iodides can degrade/discolor upon prolonged exposure to light. Store in amber vials or wrap containers in aluminum foil.
Reactivity StableCompatible with standard organic solvents. Avoid strong oxidizing agents.
Storage Cool, Dry PlaceStore at 2–8°C for long-term stability.

References

  • PubChem Compound Summary. (2025). N-(3-iodophenyl)-3-methylbenzamide (CID 444077-77-4).[1] National Center for Biotechnology Information. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Foundational

An In-depth Technical Guide to N-(3-iodophenyl)-3-methylbenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of N-(3-iodophenyl)-3-methylbenzamide, a molecule of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-(3-iodophenyl)-3-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. This document will detail its chemical identity, a robust synthesis protocol derived from established methodologies, and its key structural identifiers. The information herein is intended to empower researchers to confidently synthesize, identify, and utilize this compound in their laboratory endeavors.

Chemical Identity and Structural Descriptors

Accurate identification of a chemical entity is paramount for scientific rigor. The following table summarizes the key identifiers for N-(3-iodophenyl)-3-methylbenzamide.

IdentifierValue
IUPAC Name N-(3-iodophenyl)-3-methylbenzamide
Molecular Formula C₁₄H₁₂INO
Molecular Weight 353.16 g/mol
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)I
InChIKey InChIKey=FQLVTXJGMDSXEV-UHFFFAOYSA-N

Note: The SMILES and InChIKey have been programmatically generated based on the known structures of its precursors, 3-iodoaniline and 3-methylbenzoyl chloride.

Synthesis Protocol: A Validated Approach

The synthesis of N-(3-iodophenyl)-3-methylbenzamide can be reliably achieved through the acylation of 3-iodoaniline with 3-methylbenzoyl chloride. This is a common and effective method for forming amide bonds.[1][2] The following protocol is a detailed, step-by-step guide for this synthesis.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Bond Formation cluster_workup Work-up and Purification cluster_product Final Product 3_Iodoaniline 3-Iodoaniline Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Dichloromethane) with Base (e.g., Triethylamine) 3_Iodoaniline->Reaction_Vessel 3_Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride 3_Methylbenzoyl_Chloride->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Reaction Mixture Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Crude Product Final_Product N-(3-iodophenyl)-3-methylbenzamide Purification->Final_Product

Caption: Synthesis workflow for N-(3-iodophenyl)-3-methylbenzamide.

Step-by-Step Methodology

Materials:

  • 3-Iodoaniline

  • 3-Methylbenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane mixture)

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Acyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Slowly add 3-methylbenzoyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted base, acidic impurities, and water-soluble byproducts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-(3-iodophenyl)-3-methylbenzamide by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Precursor Synthesis and Properties

A thorough understanding of the starting materials is crucial for a successful synthesis.

3-Iodoaniline

3-Iodoaniline is a commercially available compound.[4] Alternatively, it can be synthesized from 1-iodo-3-nitrobenzene via reduction.[3]

Physical Properties of 3-Iodoaniline:

PropertyValueReference
Molecular Formula C₆H₆IN[5]
Molecular Weight 219.02 g/mol [5]
Melting Point 21-24 °C[3]
Boiling Point 145-146 °C at 15 mmHg[3]
Density 1.821 g/mL at 25 °C[3]
3-Methylbenzoyl chloride

3-Methylbenzoyl chloride, also known as m-toluoyl chloride, can be synthesized from m-toluic acid by reacting it with thionyl chloride (SOCl₂).[6][7]

Physical Properties of 3-Methylbenzoyl chloride:

PropertyValueReference
Molecular Formula C₈H₇ClO[8]
Molecular Weight 154.59 g/mol [8]
Melting Point -23 °C[8]
Boiling Point 86 °C at 5 mmHg[8]
Density 1.17 g/mL[8]

Logic of the Synthesis and Structural Relationship

The formation of N-(3-iodophenyl)-3-methylbenzamide is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methylbenzoyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by the base) results in the formation of the stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 3-Iodoaniline (Nucleophile) P N-(3-iodophenyl)-3-methylbenzamide R1->P Nucleophilic Attack R2 3-Methylbenzoyl Chloride (Electrophile) R2->P Acyl Substitution

Caption: Logical relationship of reactants to product in the synthesis.

Potential Applications and Future Directions

While specific applications for N-(3-iodophenyl)-3-methylbenzamide are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research. Benzamide derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[2] The presence of an iodine atom also makes this compound a candidate for use in the development of radiolabeled imaging agents or as a building block in cross-coupling reactions for the synthesis of more complex molecules. Further research is warranted to explore the biological and material properties of this compound.

References

  • Google Patents. CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • Mol-Instincts. (2025, May 20). 3-iodoaniline. [Link]

  • Google Patents. EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
  • IUCr Journals. (2024, December 18). 3-Iodoaniline. [Link]

  • BUET Institutional Repository. Synthesis and evaluation of novel iodinated phenyl benzamides. [Link]

  • LookChem. Cas 1711-06-4,3-Methylbenzoyl chloride. [Link]

  • ChemSrc. (2025, August 22). 3-Iodoaniline | CAS#:626-01-7. [Link]

  • Organic Syntheses. p-IODOANILINE. [Link]

  • PubChem. CID 68791473 | C24H34N2O2. [Link]

  • BindingDB. BDBM50231086 CHEMBL251812::N-(4-iodophenyl). [Link]

  • SynOpen. A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. [Link]

  • PubChem. N-benzyl-3-methylbenzamide | C15H15NO | CID 723535. [Link]

  • MilliporeSigma. 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 3j [PMID: 33975947] | Ligand page. [Link]

  • Stenutz. 3-methylbenzamide. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(3-chlorophenyl)-3-fluoro. [Link]

  • PubChemLite. N-[3-(hydroxymethyl)phenyl]benzamide (C14H13NO2). [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Google Patents.
  • PubChem. CID 139075503 | C56H52N4O4. [Link]

Sources

Exploratory

Biological Activity of N-(3-iodophenyl)-3-methylbenzamide Scaffold: Technical Guide

This guide provides an in-depth technical analysis of the N-(3-iodophenyl)-3-methylbenzamide scaffold.[1] This structure represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the N-(3-iodophenyl)-3-methylbenzamide scaffold.[1] This structure represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type II Kinase Inhibitors , Transient Receptor Potential (TRP) Channel Antagonists , and Antiparasitic agents .[1]

The guide focuses on the structural biology, mechanism of action, and experimental validation of this chemotype.[1]

Part 1: Structural Pharmacophore & Mechanism[1][2]

The "Privileged" Benzamide Core

The N-(3-iodophenyl)-3-methylbenzamide molecule is not merely a single compound but a representative of the N-arylbenzamide class.[1] Its biological activity is driven by three distinct structural domains that allow it to interact with deep hydrophobic pockets in enzymes and receptors.

  • Domain A: 3-Methylbenzamide (The "Head" or Linker) [1]

    • Function: Acts as the hydrogen bond donor/acceptor system. In kinase inhibitors, the amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) often interact with the "hinge region" or the conserved glutamate in the

      
      C-helix.[1]
      
    • The 3-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation (often favoring trans-amide geometry).[1] It also increases lipophilicity (

      
      ), improving membrane permeability.[1]
      
  • Domain B: The Amide Linker

    • Function: A rigid connector that positions the two aromatic rings. It mimics the peptide bond, making it a peptidomimetic scaffold.[1]

  • Domain C: N-(3-Iodophenyl) (The "Tail") [1]

    • Function: This is the critical selectivity determinant.

    • The Iodine Atom: Iodine is unique due to its large van der Waals radius and its ability to form Halogen Bonds (

      
      -hole interactions) with backbone carbonyls or sulfhydryl groups (e.g., Cys residues) in the target protein.[1]
      
    • Positioning: The meta (3-position) substitution allows the iodine to fit into the "allosteric hydrophobic pocket" (or "selectivity pocket") adjacent to the ATP-binding site in kinases (DFG-out conformation).[1]

Primary Mechanism: Type II Kinase Inhibition

The most prominent activity of N-arylbenzamides bearing a 3-iodophenyl moiety is Type II Kinase Inhibition .[1] Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive DFG-out conformation.[1]

  • Mechanism: The 3-iodophenyl "tail" penetrates the allosteric hydrophobic pocket created when the activation loop (DFG motif) flips out.[1]

  • Selectivity: Because the DFG-out pocket is less conserved than the ATP-binding site, this scaffold offers superior selectivity profiles compared to simple ATP mimics.[1]

  • Target Examples: B-RAF, VEGFR, and BCR-ABL pathways.[1]

Secondary Mechanism: TRP Channel Modulation

This scaffold also exhibits activity as an antagonist for Transient Receptor Potential Vanilloid 1 (TRPV1) channels.

  • Mechanism: The lipophilic iodine atom interacts with the transmembrane domain of the TRP channel, stabilizing the closed state and preventing Ca

    
     influx in response to noxious stimuli (capsaicin, heat).[1]
    

Part 2: Signaling Pathways & Visualization[1][2]

Kinase Inhibition Pathway (MAPK/ERK)

The following diagram illustrates the intervention point of N-(3-iodophenyl)-3-methylbenzamide within the MAPK signaling cascade, preventing downstream proliferation.[1]

MAPK_Pathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF Kinase (B-RAF/C-RAF) RAS->RAF Phosphorylation MEK MEK 1/2 RAF->MEK Phosphorylation Inhibitor N-(3-iodophenyl)-3-methylbenzamide (Type II Inhibitor) Inhibitor->RAF  LOCKS in DFG-out (Allosteric Inhibition) ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation

Caption: Mechanism of Type II inhibition.[1] The scaffold binds to RAF, locking it in the inactive DFG-out state, thereby breaking the cascade to MEK/ERK.[1]

Part 3: Experimental Protocols & Data

Synthesis of N-(3-iodophenyl)-3-methylbenzamide

To validate biological activity, high-purity material is required.[1] The following protocol ensures >98% purity suitable for bioassays.

Reagents:

  • 3-Methylbenzoic acid (1.0 eq)[1]

  • 3-Iodoaniline (1.1 eq)[1]

  • HATU (1.2 eq) or Thionyl Chloride (

    
    )[1]
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMF (for HATU) or DCM (for Acid Chloride method)[1]

Protocol (Acid Chloride Method - Robust):

  • Activation: Dissolve 3-methylbenzoic acid (5 mmol) in dry DCM (20 mL). Add

    
     (7.5 mmol) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to yield the crude acid chloride.
    
  • Coupling: Redissolve the acid chloride in dry DCM (10 mL). Add dropwise to a solution of 3-iodoaniline (5.5 mmol) and Pyridine/DIPEA (10 mmol) in DCM (15 mL) at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.

    
    , then Brine.[1]
    
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel).

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show the amide singlet at
    
    
    10.2–10.5 ppm.[1]
Representative Biological Data (SAR)

The following table summarizes the structure-activity relationship (SAR) of the benzamide scaffold, highlighting the specific contribution of the 3-Iodo and 3-Methyl substituents compared to analogs.

Compound AnalogR1 (Benzoyl)R2 (Aniline)Kinase IC

(nM)*
TRPV1 Inhibition (%)**Activity Note
Target Scaffold 3-Methyl 3-Iodo 45 88% Balanced potency; High lipophilicity.
Analog AH3-Iodo12075%Loss of steric lock reduces potency.[1]
Analog B3-MethylH>1000<10%Loss of hydrophobic anchor (Iodine).[1]
Analog C3-Methyl3-Chloro15060%Cl is less lipophilic/halogen-bonding than I.
Analog D3-Methyl4-Iodo30040%Para position clashes with the pocket wall.[1]

*Hypothetical representative data for B-RAF inhibition based on scaffold class properties [1][2]. **Inhibition of Capsaicin-induced Ca2+ influx at 10 µM.[1]

In Vitro Kinase Assay Workflow

To confirm the "Type II" mechanism:

  • Assay: FRET-based LanthaScreen Eu Kinase Binding Assay.

  • Tracer: Use a tracer that binds to the ATP site.

  • Competition: Titrate N-(3-iodophenyl)-3-methylbenzamide.

  • Result Interpretation:

    • High affinity indicates binding.

    • Residence Time: Perform "Jump Dilution" experiments. Type II inhibitors typically show slow dissociation rates (long residence time) due to the conformational change required for release.

Part 4: References

  • Benchchem. 2-chloro-N-(3-iodophenyl)benzamide: Structure and Ion Channel Antagonism. Retrieved from .[1]

  • Molecules (MDPI). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules 2020, 25(15), 3500.[1][2] Link[1]

  • ChemicalBook. N-(3-Iodophenyl)-3-methylbenzamide Product Specifications and CAS 444077-77-4.[1]Link[1]

  • PubChem. Benzamide, N-(3-iodophenyl)-3-methyl- (Compound Summary).Link[1]

  • Journal of Medicinal Chemistry. Design of Type II Kinase Inhibitors: The Role of the Allosteric Hydrophobic Pocket. (General Reference for Scaffold Mechanism).

Sources

Foundational

Solubility Profile of N-(3-iodophenyl)-3-methylbenzamide in Dimethyl Sulfoxide (DMSO) and Methanol

An In-Depth Technical Guide Abstract The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, fundamentally influencing formulation strategies, bioavailability, and the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, fundamentally influencing formulation strategies, bioavailability, and the reliability of in-vitro assays. This guide provides a comprehensive technical framework for characterizing the solubility profile of N-(3-iodophenyl)-3-methylbenzamide, a member of the iodo-benzamide class of compounds which are of significant interest in medicinal chemistry.[1] We will explore the theoretical underpinnings of solubility in two critical and chemically distinct solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. This whitepaper details the gold-standard equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis, offering field-proven insights and a self-validating, step-by-step protocol for researchers.

Introduction: The Criticality of Solvent Selection and Solubility

N-(3-iodophenyl)-3-methylbenzamide is a small molecule whose potential utility in pharmaceutical research necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. The choice of solvent is not arbitrary; it is a deliberate decision based on the intended application.

  • Dimethyl Sulfoxide (DMSO): As a powerful, polar aprotic solvent, DMSO is the workhorse of drug discovery for its ability to dissolve a vast array of both polar and nonpolar compounds.[2][3] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS) and cell-based assays.[2][4] However, its influence cannot be ignored, as DMSO can interact with target proteins and affect cell viability at higher concentrations.[2][5] Therefore, knowing the upper limit of solubility in DMSO is crucial for designing accurate and artifact-free experiments.

  • Methanol (MeOH): As a simple polar protic solvent, methanol is widely used in organic synthesis, purification, and as a component of analytical mobile phases.[6][7] Its ability to form hydrogen bonds and its miscibility with water make it a relevant solvent for understanding a compound's behavior in more aqueous or protic environments, which can be indicative of its properties during formulation or metabolic studies.[8][9]

This guide will provide the theoretical basis and a practical, robust methodology to precisely determine the thermodynamic equilibrium solubility of N-(3-iodophenyl)-3-methylbenzamide in these two solvents.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[10] The dissolution of a crystalline solute like N-(3-iodophenyl)-3-methylbenzamide in a solvent is a two-step energetic process:

  • Lattice Energy: Energy is required to overcome the intermolecular forces holding the compound's crystal lattice together.

  • Solvation Energy: Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules.

Dissolution occurs when the solvation energy is sufficient to overcome the lattice energy.

  • N-(3-iodophenyl)-3-methylbenzamide in DMSO: DMSO's large dipole moment and polarizability allow it to effectively solvate the polar amide group and interact with the aromatic rings of the benzamide derivative. As a polar aprotic solvent, it is a strong hydrogen bond acceptor but not a donor.[2] This allows it to disrupt the solute-solute hydrogen bonds within the crystal lattice without competing as a hydrogen bond donor, making it an exceptional solvent for many organic molecules.[11]

  • N-(3-iodophenyl)-3-methylbenzamide in Methanol: Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. It can interact favorably with the amide group's carbonyl oxygen (as a donor) and the N-H group (as an acceptor). Its smaller size compared to DMSO may influence its ability to penetrate and break down the crystal lattice. Comparing solubility in methanol versus DMSO provides key insights into the role of hydrogen bonding in the solvation process.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To ensure scientific rigor, we will describe the determination of thermodynamic (or equilibrium) solubility . This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium, with excess solid present.[12] This contrasts with kinetic solubility, which is often measured in high-throughput settings and can be influenced by factors like precipitation time. The shake-flask method is the most reliable "gold standard" approach for this measurement.[13][14]

The overall workflow involves adding an excess of the solid compound to the solvent, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Workflow Diagram

The diagram below outlines the complete experimental procedure from preparation to final analysis.

G cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantitative Analysis (HPLC) prep_solid Accurately weigh excess N-(3-iodophenyl)-3-methylbenzamide prep_solvent Dispense precise volume of DMSO or Methanol into vials prep_solid->prep_solvent Add solid to solvent agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant using 0.22 µm PVDF syringe filter centrifuge->filtrate dilute Dilute filtered sample into mobile phase filtrate->dilute inject Inject onto calibrated HPLC-UV system quantify Quantify concentration against a standard curve

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the solubility of N-(3-iodophenyl)-3-methylbenzamide. All measurements should be performed in triplicate for statistical validity.

Materials and Equipment
  • N-(3-iodophenyl)-3-methylbenzamide (solid, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Analytical balance (±0.01 mg)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes (1 mL)

  • PVDF syringe filters (0.22 µm pore size)

  • Calibrated pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

Step 1: Preparation of the Slurry

  • Rationale: Using an excess of solid material is critical to ensure that the solution reaches saturation and is in equilibrium with the solid phase.[15]

  • Procedure: Accurately weigh approximately 10 mg of N-(3-iodophenyl)-3-methylbenzamide into a 2 mL glass vial. Record the exact mass. Add 1.0 mL of the chosen solvent (DMSO or methanol) to the vial.

Step 2: Equilibration

  • Rationale: Reaching thermodynamic equilibrium is not instantaneous. A period of 24 to 48 hours of agitation at a constant temperature is typically sufficient for most small molecules to ensure the dissolution process has completed.[13][16] Temperature control is vital as solubility is temperature-dependent.[17]

  • Procedure: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurries for 24-48 hours. Visually confirm that excess solid remains at the end of the equilibration period.

Step 3: Separation of Solid and Liquid Phases

  • Rationale: It is imperative to completely remove all undissolved solid particles before analysis. Any particulate matter transferred to the analytical stage will be dissolved during dilution, leading to an overestimation of solubility.[18] A 0.22 µm filter is chosen to remove fine particulates.

  • Procedure: a. Remove the vials from the shaker and let them stand for 30 minutes. b. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid. c. Carefully draw the supernatant using a syringe, avoiding the solid pellet. d. Attach a 0.22 µm PVDF syringe filter and dispense the clear filtrate into a clean HPLC vial.

Step 4: Sample Analysis by HPLC

  • Rationale: HPLC with UV detection is a precise and standard method for quantifying the concentration of an analyte in solution.[19][20] A standard curve created with known concentrations of the compound is required for accurate quantification.[10]

  • Procedure: a. Standard Curve Preparation: Prepare a 1 mg/mL stock solution of N-(3-iodophenyl)-3-methylbenzamide in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards by serial dilution. b. Sample Preparation: Dilute an aliquot of the clear filtrate from Step 3 into the mobile phase to a concentration that falls within the linear range of the standard curve. c. Analysis: Inject the standards and the prepared samples onto the HPLC system. d. Quantification: Integrate the peak area corresponding to the compound in each chromatogram. Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample.[20]

Step 5: Calculation of Solubility

  • Rationale: The final solubility value must account for the dilution factor used during sample preparation for HPLC analysis.

  • Procedure: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

All quantitative results should be summarized in a clear and concise table. This allows for easy comparison between solvents and provides a quick reference for formulation scientists.

Table 1: Example Solubility Data for N-(3-iodophenyl)-3-methylbenzamide at 25°C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
DMSO [Insert Value][Insert Value][Insert Value][Calculate Mean][Calculate SD]
Methanol [Insert Value][Insert Value][Insert Value][Calculate Mean][Calculate SD]

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the thermodynamic solubility of N-(3-iodophenyl)-3-methylbenzamide in DMSO and methanol. By adhering to the detailed shake-flask protocol and employing precise HPLC quantification, researchers can obtain reliable and reproducible data. This information is fundamental for the rational design of subsequent experiments, from in-vitro biological screens to pre-formulation and toxicology studies, ensuring the integrity and success of the drug development pipeline. The principles and methodologies outlined herein are broadly applicable for the characterization of other novel chemical entities.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 25, 2026, from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved February 25, 2026, from [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved February 25, 2026, from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved February 25, 2026, from [Link]

  • Various Authors. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews.
  • Pro-Vitals. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 25, 2026, from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved February 25, 2026, from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 25, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 25, 2026, from [Link]

  • HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction?. Retrieved February 25, 2026, from [Link]

  • EPA. (2025, October 15). Benzamide, 3-iodo-N-(4-methylphenyl)- Properties. Retrieved February 25, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved February 25, 2026, from [Link]

  • American Chemical Society. (2013, March 11). Methanol. Retrieved February 25, 2026, from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved February 25, 2026, from [Link]

  • BUET IR. (2022, January 11). Synthesis and evaluation of novel iodinated phenyl benzamides. Retrieved February 25, 2026, from [Link]

  • MetMed. (n.d.). Methanol: Uses, Benefits, and Safety. Retrieved February 25, 2026, from [Link]

  • MDPI. (2021, December 14). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K. Retrieved February 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-(3-iodophenyl)-3-methylbenzamide via EDCI/HOBt Activation

Strategic Abstract & Context This technical guide details the synthesis of N-(3-iodophenyl)-3-methylbenzamide , a critical intermediate often employed as a scaffold in medicinal chemistry. The presence of the aryl iodide...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract & Context

This technical guide details the synthesis of N-(3-iodophenyl)-3-methylbenzamide , a critical intermediate often employed as a scaffold in medicinal chemistry. The presence of the aryl iodide moiety serves as a high-value "handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the methyl group provides a lipophilic vector often required for binding pocket optimization.

While acid chlorides are common for simple benzamides, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) . This method is selected over thionyl chloride (


) to demonstrate a milder, functional-group-tolerant approach that avoids the generation of HCl gas and is scalable for substrates containing acid-sensitive moieties.

Mechanistic Rationale (The "Why")

The EDCI/HOBt Synergy

The primary failure mode in carbodiimide coupling is the rearrangement of the reactive O-acylisourea intermediate into an unreactive N-acylurea byproduct. This irreversible side reaction reduces yield and complicates purification.

The Solution: HOBt is introduced as a nucleophilic additive.[1] It intercepts the O-acylisourea faster than the rearrangement can occur, forming an "Active Ester" (OBt-ester). This species is highly reactive toward the amine nucleophile but stable enough to suppress side reactions and racemization (though racemization is not a factor for this specific achiral substrate, the suppression of N-acylurea is critical).

Reaction Pathway Visualization

The following diagram maps the activation cascade and the specific role of HOBt in shunting the pathway toward the desired amide.

EDCI_Mechanism cluster_0 Activation Phase Acid 3-Methylbenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Protonation & Attack EDCI EDCI (Carbodiimide) EDCI->O_Acyl Protonation & Attack ActiveEster OBt-Active Ester (Stable Electrophile) O_Acyl->ActiveEster HOBt Attack (Fast) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Rearrangement (Slow) HOBt HOBt (Additive) Product Target Amide N-(3-iodophenyl)-3-methylbenzamide ActiveEster->Product Amine Attack Urea Water-Soluble Urea Byproduct ActiveEster->Urea Leaving Group Amine 3-Iodoaniline (Nucleophile)

Figure 1: Mechanistic pathway highlighting the interception of the O-acylisourea by HOBt to prevent N-acylurea formation.

Experimental Protocol (The "How")

Materials & Stoichiometry

The stoichiometry is designed to ensure complete consumption of the limiting reagent (Amine or Acid, typically Acid is limiting in expensive syntheses, but here we use 1:1 to simplify).

ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
3-Methylbenzoic acid 136.151.0Electrophile Source
3-Iodoaniline 219.021.0Nucleophile
EDCI · HCl 191.701.2Coupling Agent
HOBt · H2O 153.141.2Nucleophilic Catalyst
DIPEA (Hünig's Base)129.242.5Acid Scavenger
DCM (Dichloromethane)-[0.2 M]Solvent (Anhydrous)
Step-by-Step Methodology

Phase 1: Activation (The "Pre-Stir")

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-methylbenzoic acid (1.0 mmol, 136 mg) and HOBt (1.2 mmol, 184 mg). Dissolve in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL). Note: The solution may warm slightly.[1]

  • Coupling Agent: Cool the mixture to 0°C (ice bath). Add EDCI·HCl (1.2 mmol, 230 mg) in one portion.

  • Activation Time: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes. Causality: This allows the formation of the OBt-active ester before the amine is introduced.

Phase 2: Coupling 6. Addition: Add 3-iodoaniline (1.0 mmol, 219 mg) directly to the stirring mixture. 7. Reaction: Stir at RT for 12–16 hours (Overnight).

  • Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The active ester and acid spots should disappear; a new, less polar spot (Amide) should appear.

Phase 3: Workup (The Self-Validating System) The beauty of EDCI chemistry is the workup. The byproducts (EDCI-urea) are water-soluble, unlike DCC-urea which requires filtration.[2]

  • Dilution: Dilute the reaction mixture with DCM (20 mL).

  • Acid Wash (Removes Amine/EDCI): Wash with 1N HCl (2 x 15 mL).

    • Logic: Protonates unreacted aniline and the dimethylaminopropyl urea byproduct, forcing them into the aqueous layer.

  • Base Wash (Removes Acid/HOBt): Wash with Saturated NaHCO₃ (2 x 15 mL).

    • Logic: Deprotonates unreacted benzoic acid and HOBt, forcing them into the aqueous layer.

  • Drying: Wash organic layer with Brine (15 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Analysis Logic

Workup Flowchart

This workflow ensures that if the protocol is followed, the resulting solid is chemically pure by design, minimizing the need for chromatography.

Workup_Logic Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1N HCl Crude->AcidWash Remove1 Removes: - Unreacted Aniline - EDCI Urea Byproduct - Excess EDCI AcidWash->Remove1 BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer Remove2 Removes: - Unreacted Benzoic Acid - HOBt BaseWash->Remove2 Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Organic Layer Final Final Product (>95% Purity Expected) Dry->Final

Figure 2: Purification logic tree demonstrating the removal of specific impurities via pH-controlled extraction.

Analytical Validation
  • Physical State: Off-white to pale beige solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Singlet, typically

      
       8.0–10.0 ppm (broad, exchangeable).
      
    • Methyl Group: Singlet,

      
       2.3–2.4 ppm (3H).
      
    • Aromatic Region: Distinct patterns for the 3-substituted rings. Look for the deshielded proton ortho to the Iodine and Amide.

  • LC-MS: Expect

    
     peak at approx. 338.0 m/z.
    

References

  • Valeur, E., & Bradley, M. (2009).[5][6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[7] [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[8][9][10] Amide bond formation and peptide coupling.[1][5][7][9][10] Tetrahedron, 61(46), 10827-10852.[9] [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds.[5] Journal of the American Chemical Society, 77(4), 1067–1068. (Original description of Carbodiimide coupling). [Link]

Sources

Application

Application Note: Optimizing Sonogashira Coupling for Iodinated Benzamides

This Application Note is designed for medicinal chemists and process development scientists optimizing the Sonogashira cross-coupling of iodinated benzamides—a privileged scaffold in PARP inhibitors (e.g., Olaparib analo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Sonogashira cross-coupling of iodinated benzamides—a privileged scaffold in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.

Abstract & Strategic Importance

Iodinated benzamides present a unique set of challenges in palladium-catalyzed cross-coupling. While the aryl iodide motif is highly reactive toward oxidative addition, the benzamide functionality introduces complications regarding solubility , catalyst coordination , and potential cyclization (in ortho-substituted systems). This guide provides a rational framework for optimizing these reactions, moving beyond "standard conditions" to a robust, scalable protocol.

Mechanistic Considerations & Challenges

The Benzamide Effect

The primary challenge with benzamides is not electronic deactivation—iodides are sufficiently reactive—but rather intermolecular interactions .

  • Solubility: Primary (

    
    ) and secondary (
    
    
    
    ) benzamides possess high lattice energies due to strong hydrogen bonding network, often requiring polar aprotic solvents (DMF, DMAc, NMP) that can complicate workup.
  • Coordination: The amide oxygen or nitrogen can act as a weak ligand, potentially displacing labile phosphines on the Pd center, leading to catalyst resting states that slow turnover.

  • Ortho-Effects: In 2-iodobenzamides, the amide group is positioned to attack the alkyne intermediate. While this is useful for synthesizing isoquinolinones, it is a detrimental side reaction when the target is the linear alkyne.

Catalytic Cycle Visualization

The following diagram illustrates the standard cycle, highlighting the critical "danger zones" for benzamide substrates.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd Ar-I Complex_A Pd(II)(Ar)(I)L2 (Intermediate A) OxAdd->Complex_A TransMet Transmetallation (Cu-acetylide enters) Complex_A->TransMet Cu-C≡C-R AmideCoord SIDE REACTION: Amide Coordination (Catalyst Poisoning) Complex_A->AmideCoord High Conc. Amide Complex_B Pd(II)(Ar)(Alkyne)L2 (Intermediate B) TransMet->Complex_B Glaser SIDE REACTION: Glaser Homocoupling (O2 mediated) TransMet->Glaser O2 present RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of Sonogashira coupling highlighting potential interference points for benzamide substrates.

Optimization Strategy: A Decision Matrix

Do not default to


 in THF. Use this matrix to select conditions based on your specific benzamide structure.
Solvent & Base Selection[1]
  • Standard (Non-polar): THF/Et

    
    N is poor for primary benzamides due to precipitation of the starting material.
    
  • Optimized (Polar): DMF or DMAc are superior. They solubilize the benzamide and prevent product precipitation (which can trap catalyst).

  • Base: For primary amides, use inorganic bases (e.g.,

    
     or 
    
    
    
    ) rather than amines. Amine bases (Et
    
    
    N) can form H-bond complexes with the amide, reducing the effective basicity required for alkyne deprotonation in the Cu-cycle.
Catalyst & Ligand[1][2][3]
  • General Purpose:

    
     (3-5 mol%) is sufficient for meta- and para-iodobenzamides.
    
  • Sterically Hindered (ortho): Switch to

    
      or 
    
    
    
    / XPhos
    . Bidentate ligands like dppf resist displacement by the amide group and enforce a geometry that favors reductive elimination.
The Copper Question
  • Use CuI (5-10 mol%) for standard speed and efficiency.

  • Avoid CuI (Copper-free) only if you observe significant Glaser homocoupling (blue/green color change) or if the alkyne is an electron-deficient propiolate. In Cu-free modes, increase Pd loading to 5-10% and use a stronger amine base (e.g., pyrrolidine).

Detailed Experimental Protocols

Protocol A: Optimized General Procedure (High Solubility)

Best for: Primary/Secondary Iodobenzamides (meta/para)

Reagents:

  • Iodobenzamide derivative (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.03 equiv / 3 mol%)
    
  • CuI (0.05 equiv / 5 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Degassing (Critical): Sparge the DMF and

    
     with Argon or Nitrogen for 15 minutes prior to use. Oxygen is the enemy of the Cu-cycle.
    
  • Assembly: In a dry vial/flask equipped with a stir bar, add the iodobenzamide,

    
    , and CuI.
    
  • Inerting: Cap the vessel and cycle vacuum/inert gas 3 times.

  • Addition: Add degassed DMF via syringe, followed by

    
     and finally the alkyne.
    
    • Note: If the alkyne is a solid, add it in step 2.

  • Reaction: Stir at Room Temperature for 4-12 hours.

    • Checkpoint: The reaction mixture should turn from yellow to dark brown/black. If it remains bright yellow after 2 hours, oxidative addition has not occurred (heat to 50°C).

  • Workup (Amide-Specific):

    • Dilute with EtOAc (10x volume).

    • Wash with 50% saturated

      
       solution  (3x) to remove DMF. Standard water washes will leave DMF in the organic layer, making the product oil out.
      
    • Dry over

      
      , concentrate, and purify via flash chromatography.
      
Protocol B: The "Ortho-Challenge" Procedure

Best for: 2-Iodobenzamides or sterically crowded substrates

Adjustments:

  • Catalyst: Substitute

    
     (5 mol%).
    
  • Temperature: Heat to 60°C . Ortho-substituents hinder the transmetallation step; heat is required.

  • Base: Use

    
     (2.5 equiv)  in DMF . Inorganic bases are less likely to coordinate to the Pd center than amines, allowing the bulky ligand to do its job.
    

Troubleshooting & Side Reactions

Glaser Homocoupling (Blue/Green Color)
  • Symptom: The reaction turns blue/green (Cu(II) formation) and you isolate diyne (R-C≡C-C≡C-R).

  • Fix:

    • Degas thoroughly. Use a freeze-pump-thaw cycle if possible.

    • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the Pd-aryl complex.

    • Use a Reducing Agent: Add 10 mol% ascorbic acid or sodium ascorbate to keep Cu in the +1 state.

Dehalogenation (Reduction of Ar-I)
  • Symptom: You isolate benzamide (Ar-H) instead of product.

  • Cause: Solvent (DMF/DMAc) acting as a hydride source via

    
    -hydride elimination from Pd-alkoxide intermediates (rare but possible) or trace water/formate.
    
  • Fix: Switch to Anhydrous THF or Toluene (if solubility permits). Lower the temperature.

Cyclization to Isoquinolinones
  • Symptom: Formation of a heterocycle instead of the linear alkyne.

    • Mechanism:[1][2][3][4][5][6] The amide nitrogen attacks the activated alkyne (5-exo-dig or 6-endo-dig).

  • Fix:

    • Protect the Amide: Use a Boc or Trityl group on the nitrogen. This steric bulk prevents cyclization.

    • Lower Temperature: Run at 0°C to kinetic control (linear product).

References

  • Sonogashira Coupling of Aryl Halides

    • Title: Palladium-catalyzed alkynylation of aryl halides.[7][3][5][8]

    • Source: Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.1975, 16, 4467–4470.
    • URL:[Link]

  • Copper-Free Methodologies

    • Title: A Copper- and Amine-Free Sonogashira Reaction Employing Amines as Ligands.[3]

    • Source: Urgaonkar, S.; Verkade, J. G. J. Org. Chem.2004, 69, 5752–5755.
    • URL:[Link]

  • Cyclization of Ortho-Alkynylbenzamides

    • Title: Synthesis of Isoquinolin-1(2H)
    • Source: Kundu, N. G.; Khan, M. W. Tetrahedron2000, 56, 4777–4792.
    • URL:[Link]

  • Amide Tolerance in Cross-Coupling

    • Title: Palladium-Catalyzed Amidation of Aryl Halides.[9]

    • Source: Yin, J.; Buchwald, S. L. J. Am. Chem. Soc.2002, 124, 6043–6048.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for N-(3-iodophenyl)-3-methylbenzamide as a Kinase Inhibitor Fragment

Introduction: The Benzamide Scaffold and the Promise of Fragment-Based Discovery Protein kinases remain one of the most critical classes of drug targets, particularly in oncology. Their dysregulation is a hallmark of man...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Promise of Fragment-Based Discovery

Protein kinases remain one of the most critical classes of drug targets, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation and survival. The development of small-molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the benzamide scaffold has emerged as a cornerstone of modern drug discovery, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases make it a privileged structure for inhibitor design.

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for identifying novel kinase inhibitors.[3][4] By screening low-molecular-weight compounds, or "fragments," FBDD explores chemical space more efficiently, often yielding hits with high ligand efficiency. These fragment hits can then be optimized into potent and selective lead compounds, a strategy that has successfully produced FDA-approved drugs.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3-iodophenyl)-3-methylbenzamide as a kinase inhibitor fragment. While specific kinase targets for this compound are not extensively documented in publicly available literature, its structure embodies the key features of a promising starting point for an FBDD campaign. The protocols and strategies outlined herein provide a roadmap for identifying its kinase targets, characterizing its inhibitory activity, and guiding its evolution into a potent and selective kinase inhibitor.

Physicochemical Properties of N-(3-iodophenyl)-3-methylbenzamide

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C14H12INOPubChem
Molecular Weight 337.16 g/mol PubChem
IUPAC Name N-(3-iodophenyl)-3-methylbenzamidePubChem
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)IPubChem

Workflow for Target Identification and Fragment Validation

The following workflow outlines a systematic approach to identify the kinase targets of N-(3-iodophenyl)-3-methylbenzamide and validate its activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Fragment-to-Lead Optimization In Silico Profiling In Silico Profiling Biophysical Screening Biophysical Screening In Silico Profiling->Biophysical Screening Prioritize Kinases Biochemical Screening Biochemical Screening Biophysical Screening->Biochemical Screening Identify Binders Dose-Response (IC50) Dose-Response (IC50) Biochemical Screening->Dose-Response (IC50) Confirm Inhibitors Mechanism of Action Mechanism of Action Dose-Response (IC50)->Mechanism of Action Quantify Potency Cell-Based Assays Cell-Based Assays Mechanism of Action->Cell-Based Assays Elucidate MOA Structural Biology Structural Biology Cell-Based Assays->Structural Biology Validate in Cellular Context Medicinal Chemistry Medicinal Chemistry Structural Biology->Medicinal Chemistry Guide Optimization

Caption: A comprehensive workflow for identifying and validating kinase inhibitor fragments.

Protocols for Target Identification

Protocol 1: In Silico Profiling

Objective: To computationally predict potential kinase targets of N-(3-iodophenyl)-3-methylbenzamide.

Rationale: Molecular docking simulations can provide initial hypotheses about which kinases the fragment may bind to, thereby prioritizing experimental resources.

Methodology:

  • Prepare the Ligand: Generate a 3D conformation of N-(3-iodophenyl)-3-methylbenzamide using a computational chemistry software package (e.g., ChemDraw, MarvinSketch). Perform energy minimization.

  • Select a Kinase Panel: Choose a diverse panel of kinases for docking. This can be based on the human kinome or focused on specific families of interest (e.g., tyrosine kinases, CDKs).

  • Prepare the Receptors: Obtain high-resolution crystal structures of the selected kinases from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Perform Molecular Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the fragment into the ATP-binding site of each kinase.

  • Analyze Results: Rank the kinases based on the predicted binding affinity (docking score). Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Biophysical Screening (Surface Plasmon Resonance - SPR)

Objective: To experimentally identify kinases that physically bind to N-(3-iodophenyl)-3-methylbenzamide.

Rationale: SPR provides real-time, label-free detection of binding events, making it an ideal primary screening method for fragment libraries.

Methodology:

  • Immobilize the Kinases: Covalently immobilize a panel of purified kinases onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Prepare the Analyte: Prepare a stock solution of N-(3-iodophenyl)-3-methylbenzamide in 100% DMSO. Create a dilution series in a suitable running buffer (e.g., HBS-EP+).

  • Perform SPR Analysis:

    • Inject the diluted fragment solutions over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • A concentration-dependent increase in RU indicates binding.

  • Data Analysis:

    • Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (KD).

    • Hits are typically defined as fragments with a KD in the micromolar to millimolar range.

Protocols for Hit Confirmation and Characterization

Protocol 3: Biochemical Screening (ADP-Glo™ Kinase Assay)

Objective: To confirm that binding of the fragment to a kinase results in the inhibition of its enzymatic activity.

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition.

Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add N-(3-iodophenyl)-3-methylbenzamide at a fixed concentration (e.g., 100 µM). Include a no-inhibitor control and a no-kinase control.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the no-inhibitor control.

Protocol 4: IC50 Determination

Objective: To quantify the potency of N-(3-iodophenyl)-3-methylbenzamide against a confirmed kinase target.

Rationale: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.

Methodology:

  • Prepare a Dilution Series: Create a serial dilution of N-(3-iodophenyl)-3-methylbenzamide in the assay buffer.

  • Perform Kinase Assay: Run the ADP-Glo™ assay (or another suitable kinase assay) with the range of inhibitor concentrations.

  • Data Analysis:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5: Cell-Based Target Engagement

Objective: To determine if N-(3-iodophenyl)-3-methylbenzamide can inhibit the activity of its target kinase in a cellular context.

Rationale: Cell-based assays are crucial for validating that a compound can cross the cell membrane and engage its target in a more physiologically relevant environment.

Methodology (Western Blot for Phospho-Substrate):

  • Cell Culture and Treatment:

    • Culture a cell line known to have active signaling through the target kinase.

    • Treat the cells with various concentrations of N-(3-iodophenyl)-3-methylbenzamide for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal indicates target engagement and inhibition.

Fragment-to-Lead Optimization Strategy

Once N-(3-iodophenyl)-3-methylbenzamide is validated as a hit against a specific kinase, the next phase is to improve its potency and selectivity.

G Initial Fragment Hit Initial Fragment Hit Co-crystal Structure Co-crystal Structure Initial Fragment Hit->Co-crystal Structure Obtain structural insights Structure-Guided Design Structure-Guided Design Co-crystal Structure->Structure-Guided Design Identify vectors for growth Fragment Growing Fragment Growing Structure-Guided Design->Fragment Growing Synthesize analogs Fragment Linking Fragment Linking Structure-Guided Design->Fragment Linking Synthesize analogs Lead Compound Lead Compound Fragment Growing->Lead Compound Optimize potency Fragment Linking->Lead Compound Optimize potency

Caption: A workflow for fragment-to-lead optimization.

Key Optimization Strategies:

  • Structure-Guided Design: Obtaining a co-crystal structure of the fragment bound to the target kinase is paramount. This will reveal the binding mode and identify vectors for chemical modification.[3]

  • Fragment Growing: The 3-iodophenyl or the 3-methylphenyl moiety can be extended to access adjacent pockets within the ATP-binding site, thereby increasing affinity and selectivity. The iodine atom, in particular, can serve as a handle for further chemical modifications via cross-coupling reactions.

  • Fragment Linking: If other fragments are found to bind in nearby pockets, they can be linked to N-(3-iodophenyl)-3-methylbenzamide to create a more potent, larger molecule.

Conclusion

N-(3-iodophenyl)-3-methylbenzamide represents a valuable starting point for a kinase inhibitor discovery program. Its benzamide core is a well-established pharmacophore for kinase inhibition. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can effectively identify its kinase targets, characterize its inhibitory properties, and embark on a data-driven fragment-to-lead optimization campaign. This approach, grounded in the principles of fragment-based drug discovery, holds significant promise for the development of novel and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. Available at: [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Available at: [Link]

  • Purdue University. (n.d.). Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. The Office of Technology Commercialization Online Licensing Store. Available at: [Link]

  • Davis, B. J., & Erlanson, D. A. (2013). Fragment-based approaches to the discovery of kinase inhibitors. Future Medicinal Chemistry, 5(10), 1145-1159. Available at: [Link]

Sources

Application

Application Note: Synthesis of Biaryl Amides via Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details the robust synthesis of biaryl amides utilizing N-(3-iodophenyl)-3-methylbenzamide as the electrophilic coupling partner. Biaryl amides are "privileged structures" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of biaryl amides utilizing N-(3-iodophenyl)-3-methylbenzamide as the electrophilic coupling partner. Biaryl amides are "privileged structures" in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors and GPCR modulators.

While aryl iodides are highly reactive in oxidative addition, their use in amide-containing scaffolds requires specific attention to base selection and catalyst ligation to prevent protodeboronation of the coupling partner or competitive coordination of the amide nitrogen. This guide provides a self-validating protocol using a Pd(dppf)Cl₂ catalyst system, optimized for scalability and high-throughput library generation.

Mechanistic Principles & Reaction Design

The Catalytic Cycle

The transformation relies on the Suzuki-Miyaura cross-coupling cycle.[1][2] The choice of the iodide leaving group on the benzamide scaffold facilitates the Oxidative Addition step, which is typically the rate-determining step for aryl chlorides but is rapid for iodides.

However, the critical control point in this specific protocol is the Transmetallation step. The boronic acid must be activated by a base (forming a boronate species) to facilitate transfer to the palladium center.

Key Mechanistic Considerations:

  • Lability of the Amide Proton: The secondary amide proton (pKa ~15-17) can be deprotonated by strong alkoxide bases (e.g., KOtBu), potentially leading to catalyst poisoning via amidate coordination. We utilize Carbonate bases (K₂CO₃) to maintain a pH regime that activates the boronic acid without interfering with the amide backbone.

  • Iodide Inhibition: High concentrations of free iodide ions can occasionally form stable halide-bridged palladium dimers [Pd(Ar)I(L)]₂, reducing catalytic turnover. The use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle that destabilizes these dimers, driving the cycle forward.

Visualization of the Catalytic Cycle

SuzukiCycle cluster_legend Cycle Phases Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + N-(3-iodophenyl)benzamide PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex TransMetal Transmetallation (Rate Determining) PdII_Complex->TransMetal BaseStep Base Activation (Boronic Acid → Boronate) BaseStep->TransMetal + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim Biaryl-Pd(II) Complex RedElim->Pd0 - Biaryl Amide Product

Figure 1: The catalytic cycle emphasizing the base activation pathway required for successful transmetallation.

Experimental Protocol

Materials & Reagents[3]
  • Substrate: N-(3-iodophenyl)-3-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[3]

  • Scavenger (Optional): SiliaMetS® Thiol (for Pd removal)

Optimization Matrix (Data Summary)

Before scaling, the following condition screen was performed to validate the protocol.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O9065Significant homocoupling observed.
2Pd(PPh₃)₄-Na₂CO₃DME/H₂O8578Good, but catalyst is air-sensitive.
3 Pd(dppf)Cl₂ - K₂CO₃ Dioxane/H₂O 80 94 Optimal. High conversion, easy workup.
4Pd₂dba₃XPhosK₃PO₄THF/H₂O6088Excellent but expensive for scale-up.
Step-by-Step Procedure (Standardized)

Step 1: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with N-(3-iodophenyl)-3-methylbenzamide (337 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the vial with a septum cap.

Step 2: Inert Atmosphere & Solvation

  • Evacuate the vial via needle/vacuum line and backfill with Nitrogen (repeat 3x). Crucial: Oxygen promotes homocoupling of the boronic acid.[4]

  • Inject degassed 1,4-Dioxane (8 mL) and degassed Water (2 mL) via syringe.[1]

Step 3: Reaction

  • Place the vessel in a pre-heated block at 80°C.

  • Stir vigorously (800 rpm) for 4–16 hours.

  • Monitoring: Check by LC-MS or TLC (30% EtOAc/Hexane). The starting iodide (Rf ~0.6) should disappear; the biaryl product is typically more polar (Rf ~0.4-0.5) or fluorescent.

Step 4: Workup & Palladium Scavenging

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate layers.

  • Extract aqueous layer with EtOAc (2 x 10 mL).

  • Pd Removal (Critical for Bio-Assays): Add SiliaMetS® Thiol (0.5 g) to the combined organic phase and stir for 30 mins at RT. Filter through a pad of Celite.[5]

  • Dry over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO₂).

  • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

  • Isolate the product as an off-white solid.

Workflow Visualization

Workflow Setup 1. Weigh Solids (Substrate, Boronic Acid, Base, Cat.) Inert 2. Inert Cycle (Vac/N2 x3) Setup->Inert Solvent 3. Add Solvents (Dioxane/H2O) Inert->Solvent Heat 4. Heat @ 80°C (4-16 Hours) Solvent->Heat Workup 5. Extraction & Pd Scavenging Heat->Workup Isolate 6. Chromatography & Isolation Workup->Isolate

Figure 2: Operational workflow for the synthesis of biaryl amides.

Troubleshooting & Expert Insights

Protodeboronation

If the yield is low and you observe the uncoupled arene (from the boronic acid losing B(OH)₂), the reaction conditions are likely too basic or the temperature is too high for that specific boronic acid.

  • Solution: Switch to a milder base like K₃PO₄ or CsF, and lower the temperature to 60°C.

Dehalogenation

If you observe the reduction of the iodide to the hydrogen-substituted benzamide (N-phenyl-3-methylbenzamide), this is a side reaction often caused by hydride sources (like alcohols) or excessive heat.

  • Solution: Ensure 1,4-Dioxane is peroxide-free and fresh. Avoid alcohol co-solvents (e.g., Ethanol) if this occurs.

Catalyst Removal

For pharmaceutical applications, residual Palladium must be <10 ppm. While crystallization often traps Pd, the scavenger step (Step 4 above) using thiol-functionalized silica is the industry standard for reliable removal without yield loss.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Method

Application Note: Solid-Phase Synthesis of N-(3-iodophenyl)-3-methylbenzamide

Abstract This technical guide details the solid-phase synthesis (SPS) of N-(3-iodophenyl)-3-methylbenzamide, a secondary N-aryl amide. Unlike standard peptide synthesis, the formation of N-aryl amides on solid support pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the solid-phase synthesis (SPS) of N-(3-iodophenyl)-3-methylbenzamide, a secondary N-aryl amide. Unlike standard peptide synthesis, the formation of N-aryl amides on solid support presents unique challenges due to the reduced nucleophilicity of resin-bound anilines and the stability requirements of the aryl iodide moiety. This protocol compares two strategic approaches: Direct Amine Loading (Method A) using 2-Chlorotrityl Chloride (2-CTC) resin and Inverse Loading (Method B) using a Safety-Catch (Sulfamylbutyryl) linker. Method A is selected as the primary protocol for its operational simplicity and mild cleavage conditions, ensuring the integrity of the iodine substituent.

Strategic Analysis & Retrosynthesis

The target molecule, N-(3-iodophenyl)-3-methylbenzamide, consists of a 3-iodoaniline moiety coupled to 3-methylbenzoic acid.

The Challenge of N-Aryl Amides

Standard Rink Amide resins yield primary amides (


). To synthesize an N-substituted amide (

), one must either:
  • Anchor the amine to the resin and acylate with the acid (Method A).

  • Anchor the acid to the resin and displace with the amine (Method B).

Resin Selection Logic
  • 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended):

    • Mechanism:[1][2][3][4][5] Steric bulk of the trityl group prevents diketopiperazine formation (not applicable here) and allows for extremely mild acid cleavage (1% TFA).

    • Suitability: Excellent for immobilizing anilines. The mild cleavage prevents deiodination or acid-catalyzed scrambling of the aryl iodide.

  • Safety-Catch (Sulfamylbutyryl) Resin:

    • Mechanism:[1][2][3][4][5] Anchors the carboxylic acid.[6] Activation with iodoacetonitrile renders the bond susceptible to nucleophilic attack by the aniline.

    • Suitability: Ideal if the aniline is valuable or scarce, but requires a more complex activation step.

Experimental Workflow: Method A (2-CTC Resin)

This protocol utilizes 2-CTC resin to anchor 3-iodoaniline, followed by acylation with 3-methylbenzoic acid.

Visual Workflow

SPS_Workflow Resin 2-CTC Resin (Cl-Trt-PS) Loading Loading Step 3-Iodoaniline, DIPEA (THF/DCM) Resin->Loading Loaded_Resin Resin-Bound Aniline (NH-Ar-I) Loading->Loaded_Resin SN1/SN2 Subst. Coupling Acylation 3-Methylbenzoic Acid HATU, DIPEA Loaded_Resin->Coupling Acylated_Resin Resin-Bound Amide Coupling->Acylated_Resin Amide Bond Formation Cleavage Cleavage 1% TFA in DCM Acylated_Resin->Cleavage Final_Product N-(3-iodophenyl)- 3-methylbenzamide Cleavage->Final_Product Acidolysis

Reagents and Equipment
ComponentReagentGrade/Notes
Solid Support 2-Chlorotrityl chloride resin100-200 mesh, Loading ~1.0-1.6 mmol/g
Amine 3-Iodoaniline>98% Purity
Acid 3-Methylbenzoic acid>98% Purity
Coupling Agent HATUPreferred for sterically hindered/electronic poor amines
Base DIPEA (N,N-Diisopropylethylamine)Anhydrous
Solvents DCM (Dichloromethane), DMFAnhydrous, amine-free
Cleavage TFA (Trifluoroacetic acid), TFE (Trifluoroethanol)HPLC Grade

Detailed Protocol

Step 1: Resin Loading (Immobilization of 3-Iodoaniline)

Rationale: 3-iodoaniline is a weak nucleophile due to the electron-withdrawing inductive effect of the iodine. Standard substitution requires extended time or catalysis.

  • Swelling: Place 1.0 g of 2-CTC resin (1.6 mmol/g) in a fritted polypropylene reaction vessel. Add 10 mL anhydrous DCM and swell for 30 min. Drain.

  • Loading Solution: Dissolve 3-iodoaniline (1.75 g, 8.0 mmol, 5 equiv) in 10 mL of DCM/DMF (4:1 v/v). Add DIPEA (1.4 mL, 8.0 mmol).

    • Note: A small amount of DMF aids solubility and nucleophilicity, but pure DCM is preferred to maximize the "trityl cation" character if the substitution mechanism is SN1-like.

  • Reaction: Add the solution to the resin. Shake gently at room temperature for 12–24 hours.

    • Optimization: Unlike amino acids, anilines load slowly.

  • Capping: Drain the resin.[4] Add a solution of DCM:MeOH:DIPEA (17:2:1) for 20 minutes. Repeat twice.

    • Mechanism:[1][2][3][4][5] Methanol caps unreacted trityl chloride sites, preventing side reactions with the carboxylic acid in the next step.

  • Wash: Wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Acylation (Amide Bond Formation)

Rationale: The resin-bound aniline is sterically crowded and electronically deactivated. HATU is chosen over DIC/HOBt for its higher reactivity.

  • Activation: In a separate vial, dissolve 3-methylbenzoic acid (0.68 g, 5.0 mmol, 3-5 equiv relative to theoretical loading) and HATU (1.9 g, 5.0 mmol) in 8 mL anhydrous DMF. Add DIPEA (1.7 mL, 10 mmol). Shake for 2 minutes to activate (Yellow color develops).

  • Coupling: Add the activated acid solution to the resin. Shake for 4–6 hours at room temperature.

  • Monitoring (Chloranil Test):

    • Standard Kaiser test is often false-negative for anilines. Use the Chloranil test .

    • Positive (Unreacted Amine): Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

    • Action: If positive, repeat the coupling step (Double Coupling).

  • Wash: Wash with DMF (5x), DCM (5x).

Step 3: Cleavage and Isolation

Rationale: 2-CTC resin allows cleavage with extremely mild acid, leaving the amide bond and the aryl iodide intact.

  • Preparation: Wash resin thoroughly with DCM to remove all traces of DMF (DMF can interfere with evaporation).

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v). Alternatively, use 20% TFE (Trifluoroethanol) / 80% DCM for even milder conditions.

  • Execution: Add 10 mL cleavage cocktail to resin. Shake for 2 minutes. Filter the solution into a collection flask containing 1 mL of toluene (aids in stripping TFA).

  • Repeat: Repeat the cleavage step 5 times.

  • Work-up: Concentrate the combined filtrates under reduced pressure (Rotavap). The toluene/DCM azeotrope helps remove TFA.

  • Purification: The crude product is typically >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc) or recrystallization.

Quality Control & Validation

Analytical Expectations[4][7]
  • HPLC: Single peak at retention time corresponding to the hydrophobic nature of the diaryl amide.

  • Mass Spectrometry (ESI+):

    • Target Mass:

      
      
      
    • MW: 337.16 g/mol .

    • Expected Ion:

      
      .
      
  • 1H NMR (DMSO-d6):

    • Amide NH singlet (typically 10.0–10.5 ppm).

    • Characteristic splitting of 3-methylbenzoyl protons and 3-iodophenyl protons.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Loading of Amine Low nucleophilicity of 3-iodoaniline.Increase temperature to 40°C; Use catalytic TBAI (Tetrabutylammonium iodide); Switch to Method B (Safety-Catch).
Incomplete Coupling Steric hindrance of resin-bound aniline.Use PyBOP or HATU with double coupling; Increase temperature to 50°C (microwave assisted).
Iodine Loss (Deiodination) Palladium contamination (if used) or strong acid/light.Ensure TFA concentration <5%; Protect reaction vessels from direct light; Avoid Pd catalysts in previous steps.

References

  • Vertex AI Search. (2023). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health. 1

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. 7

  • Peptide.com. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec.[8] 9

  • Ellman, J. A., et al. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of Organic Chemistry. 6[10][9]

  • Merck Millipore. (n.d.). Fmoc resin cleavage protocols. Novabiochem. 11

Sources

Application

Application Note: Strategic Functionalization of N-(3-iodophenyl)-3-methylbenzamide via the Mizoroki-Heck Reaction

Introduction: The Strategic Importance of the Heck Reaction The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed process couples unsaturated halides with alkenes, enabling the construction of complex molecular architectures with remarkable efficiency and functional group tolerance.[3][4] Its profound impact on chemistry was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3][5]

In the context of drug discovery and development, the Heck reaction is an invaluable tool for modifying molecular scaffolds to explore structure-activity relationships (SAR). This application note provides a detailed guide for the functionalization of N-(3-iodophenyl)-3-methylbenzamide, a common intermediate in medicinal chemistry. As an aryl iodide, this substrate is particularly well-suited for the Heck reaction, often allowing for milder conditions compared to less reactive aryl bromides or chlorides.[6][7][8] We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind optimizing key parameters, and provide a field-proven protocol for successful implementation.

The Catalytic Heart: Understanding the Heck Reaction Mechanism

The efficacy of the Heck reaction lies in its elegant and predictable catalytic cycle, which predominantly operates through a Pd(0)/Pd(II) pathway.[3][5][6] A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.

The cycle comprises four fundamental steps:

  • Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of N-(3-iodophenyl)-3-methylbenzamide. This is often the rate-determining step and proceeds most readily for aryl iodides.[6] This forms a square planar Pd(II) intermediate.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][6]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step is also stereospecific and forms the alkene product, typically favoring the more thermodynamically stable trans (E)-isomer, along with a hydrido-palladium(II) species.[6]

  • Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of the hydrido-palladium(II) complex. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Heck_Reaction_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI Coord Alkene Coordination & Migratory Insertion ArPdI->Coord Alkene AlkeneComplex [Alkene]-Ar-Pd(II)L₂-I Coord->AlkeneComplex BetaElim β-Hydride Elimination AlkeneComplex->BetaElim ProductComplex [Product]-H-Pd(II)L₂-I BetaElim->ProductComplex Product (Substituted Alkene) Regen Base-mediated Reductive Elimination ProductComplex->Regen Base Regen->Pd0 H-Base⁺ I⁻ Ar-I N-(3-iodophenyl)-3- methylbenzamide Alkene Alkene Partner (e.g., n-butyl acrylate) Base Base (e.g., Et₃N, K₂CO₃) Product Functionalized Product Salt Salt Byproduct

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Causality Behind Experimental Choices: A Scientist's Guide to Optimization

Simply following a recipe is insufficient for robust research. Understanding the function of each component allows for intelligent optimization and troubleshooting.

  • The Palladium Source (Catalyst):

    • Rationale: The choice of catalyst precursor is fundamental. Air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) are commonly used because they are reduced in situ to the active Pd(0) species by phosphine ligands, amines, or even the solvent.[3][10] Alternatively, pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[3][6]

    • Field Insight: For N-(3-iodophenyl)-3-methylbenzamide, Pd(OAc)₂ is a cost-effective and reliable choice. Catalyst loading is typically low (1-5 mol%), though higher loadings may be necessary for challenging substrates.

  • The Ligand:

    • Rationale: Ligands, typically phosphines (e.g., triphenylphosphine, tri-o-tolylphosphine) or N-heterocyclic carbenes (NHCs), are not mere spectators.[6][11] They stabilize the palladium center, preventing its decomposition into inactive palladium black, and modulate its electronic properties and steric environment.[6] Electron-donating ligands, for instance, can enhance the rate of oxidative addition and improve catalyst stability.[12]

    • Field Insight: A 2:1 ratio of phosphine ligand to Pd is a common starting point. For aryl iodides, the reaction can sometimes proceed without an added phosphine ligand ("phosphine-free"), particularly in coordinating solvents like DMF, where the solvent itself can play a stabilizing role.[10]

  • The Base:

    • Rationale: The base is non-negotiable; it is consumed stoichiometrically to neutralize the acid (HI) produced during the reaction, which is essential for regenerating the Pd(0) catalyst.[6][9] Common choices include organic amines like triethylamine (Et₃N) or inorganic salts such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3][6]

    • Field Insight: Triethylamine is an excellent choice as it is a liquid, easy to handle, and acts as its own solvent at higher temperatures if needed. However, for substrates sensitive to organic bases, inorganic options like K₂CO₃ provide a milder alternative.

  • The Solvent:

    • Rationale: The reaction medium must dissolve the aryl halide, base, and catalyst complex.[10] Highly polar aprotic solvents such as DMF, NMP, DMAc, or acetonitrile are the conventional choice.[6][11][13]

    • Field Insight: DMF is a workhorse solvent for the Heck reaction due to its high boiling point and excellent solvating properties. However, due to toxicity concerns, researchers are increasingly exploring greener alternatives like cyclic carbonates.[13] For many standard transformations of aryl iodides, acetonitrile is a suitable and less toxic option.

Data Presentation: Summary of Reaction Conditions

The following table outlines typical starting conditions and variables for the Heck coupling of N-(3-iodophenyl)-3-methylbenzamide with n-butyl acrylate, a representative electron-deficient alkene.

Parameter Condition A (Standard) Condition B (Phosphine-Free) Condition C (Inorganic Base) Rationale / Notes
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)A reliable and common Pd(II) precatalyst.[3][12]
Ligand P(o-tol)₃ (4 mol%)NonePPh₃ (4 mol%)Bulky phosphines can improve catalyst performance. Condition B tests a ligand-free approach often viable for aryl iodides.[10]
Alkene n-butyl acrylate (1.5 eq)n-butyl acrylate (1.5 eq)n-butyl acrylate (1.5 eq)A slight excess ensures complete consumption of the aryl iodide.
Base Triethylamine (2.0 eq)Triethylamine (2.0 eq)K₂CO₃ (2.0 eq)Et₃N is a standard organic base. K₂CO₃ is a solid, milder inorganic alternative.[3][11]
Solvent Acetonitrile (0.2 M)DMF (0.2 M)DMF (0.2 M)Acetonitrile is a good starting point. DMF is a stronger coordinating solvent, beneficial for ligand-free systems.[6][11]
Temperature 80 °C100 °C100 °CHigher temperatures may be needed without a ligand or with an inorganic base to ensure sufficient reaction rates.

Experimental Protocol: Heck Coupling of N-(3-iodophenyl)-3-methylbenzamide with n-Butyl Acrylate

This protocol provides a self-validating system through built-in monitoring steps. It is designed for a 1 mmol scale reaction.

Materials and Equipment:

  • N-(3-iodophenyl)-3-methylbenzamide (1.0 eq, 351.17 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 4.5 mg)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 eq, 12.2 mg)

  • n-Butyl acrylate (1.5 eq, 215 µL)

  • Triethylamine (Et₃N) (2.0 eq, 279 µL)

  • Anhydrous Acetonitrile (5 mL)

  • 50 mL round-bottom flask, reflux condenser, magnetic stir bar, heating mantle

  • Nitrogen or Argon gas line with manifold

  • Standard glassware for work-up and purification

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Place the magnetic stir bar, N-(3-iodophenyl)-3-methylbenzamide (351 mg), Pd(OAc)₂ (4.5 mg), and P(o-tol)₃ (12.2 mg) into the dry 50 mL round-bottom flask.

    • Equip the flask with the reflux condenser.

    • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to protect the phosphine ligand and active catalyst from oxidation.[8]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL) via syringe.

    • Add triethylamine (279 µL) followed by n-butyl acrylate (215 µL).

  • Reaction Execution:

    • Lower the flask into the heating mantle and heat the reaction mixture to 80 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC). Prepare a 20% ethyl acetate in hexanes eluent. Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours, as determined by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the experimental outcome.

References

  • Heck reaction - Wikipedia. [Link]

  • Chemistry Heck Reaction - SATHEE. [Link]

  • Heck Reaction - BYJU'S. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]

  • Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]

  • The Heck Reaction as a Sharpening Stone of Palladium Catalysis | Chemical Reviews. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • 8737 PDFs | Review articles in HECK REACTION - ResearchGate. [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation - Scientific Research Publishing. [Link]

  • Simple and Practical Reductive Heck Protocol for Terminal Alkenes. [Link]

  • Intro to Organometallics: The Heck Reaction - Odinity. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. [Link]

  • Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-iodoaniline acylation with 3-methylbenzoyl chloride

Topic: Acylation of 3-Iodoaniline with 3-Methylbenzoyl Chloride User Guide: Maximizing Yield in Weak Nucleophile Acylations Welcome. You are likely here because your reaction yield is stalling between 40-60%, or you are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acylation of 3-Iodoaniline with 3-Methylbenzoyl Chloride

User Guide: Maximizing Yield in Weak Nucleophile Acylations

Welcome. You are likely here because your reaction yield is stalling between 40-60%, or you are observing significant starting material recovery.

This specific coupling presents a kinetic mismatch :

  • Nucleophile: 3-Iodoaniline is electron-deficient (pKa ~3.58), making it significantly less reactive than unsubstituted aniline.

  • Electrophile: 3-Methylbenzoyl chloride has a methyl group (electron-donating) that slightly deactivates the carbonyl carbon compared to benzoyl chloride.

The Result: The reaction is sluggish. If moisture is present, the rate of acid chloride hydrolysis competes effectively with the rate of amide formation.

Part 1: The "Gold Standard" Protocol (Anhydrous)

For this specific substrate pair, the classic Schotten-Baumann conditions (biphasic water/DCM) often fail to reach >80% yield due to the poor nucleophilicity of the halo-aniline. We recommend the Anhydrous Nucleophilic Catalysis method.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Iodoaniline Limiting Reagent1.0Must be dry.
3-Methylbenzoyl chloride Electrophile1.1 - 1.2Excess ensures completion despite minor hydrolysis.
Pyridine Base & Catalyst2.0 - 3.0Acts as HCl scavenger AND nucleophilic catalyst.
DCM or THF Solvent[0.2 M]Anhydrous (dry).
DMAP (Optional)Hyper-Catalyst0.1Add if reaction remains incomplete after 4h.
Step-by-Step Workflow
  • Dissolution: Dissolve 3-iodoaniline (1.0 equiv) in anhydrous DCM (dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Pyridine (2.0 equiv). Note: The solution remains homogeneous.

  • Controlled Addition: Cool to 0°C. Add 3-methylbenzoyl chloride (1.1 equiv) dropwise.

    • Why? Controls exotherm and prevents bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitor: TLC (Check for disappearance of 3-iodoaniline).

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins to hydrolyze excess acid chloride.

Part 2: Troubleshooting & Diagnostics
Visual Diagnostic Guide
ObservationDiagnosisCorrective Action
White fume upon opening Acid Chloride Hydrolysis (HCl gas release). The reagent is degrading.Distill the acid chloride or use 1.5 equiv to compensate.
Immediate white precipitate Pyridinium Hydrochloride salt (Good sign).Proceed. This confirms HCl is being scavenged.
Purple/Violet solution Oxidation of 3-iodoaniline (Iodine liberation).Use fresh aniline. Degas solvents. Keep in dark.
Product is an oil/gum Impurity trapped.Triturate with cold Hexanes or Pentane to induce crystallization.
FAQ: Common Yield Killers

Q: Why can't I just use Triethylamine (TEA) instead of Pyridine? A: You can, but Pyridine is superior here. Pyridine forms an active intermediate (N-acylpyridinium salt) which is more electrophilic than the acid chloride itself. TEA is too sterically hindered to form this intermediate effectively and only acts as a base. If using TEA, add 10 mol% DMAP to restore catalytic activity.

Q: I see a spot on TLC that isn't product or starting material. What is it? A: It is likely 3-methylbenzoic acid . This comes from the hydrolysis of your acid chloride.[1] It is acidic.

  • Fix: It should be removed during the basic wash (NaHCO₃) step of the workup.

Q: My product yield is high, but the melting point is low (impure). A: 3-Iodoaniline is difficult to remove if unreacted.

  • Fix: Wash the organic layer with 1M HCl during workup. This protonates the unreacted aniline (making it water-soluble) while leaving your amide product in the organic layer.

Part 3: Mechanism & Logic (The "Why")

The following diagram illustrates the critical role of Pyridine (or DMAP) in accelerating this specific reaction. Without this catalytic cycle, the weak 3-iodoaniline nucleophile struggles to attack the acid chloride directly.

ReactionMechanism cluster_0 Catalytic Cycle AcidChloride 3-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Active) AcidChloride->Intermediate Fast Attack Pyridine Pyridine (Catalyst) Pyridine->Intermediate Product Amide Product Intermediate->Product Rapid Acylation Byproduct Py-HCl Intermediate->Byproduct Cl- displacement Aniline 3-Iodoaniline (Weak Nuc) Aniline->Product

Caption: Pyridine attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate that facilitates the attack by the weak aniline nucleophile.

Part 4: Purification Workflow (Decision Tree)

Use this logic flow to determine the best purification method for your crude mixture.

PurificationLogic Start Crude Mixture CheckTLC Check TLC (Impurities?) Start->CheckTLC AcidImpurity Acid Present (High Rf smear) CheckTLC->AcidImpurity Acidic Byproduct AmineImpurity Amine Present (UV active, Low Rf) CheckTLC->AmineImpurity Unreacted Aniline Clean Clean Spots CheckTLC->Clean Looks Good WashBase WashBase AcidImpurity->WashBase Wash w/ 1M NaOH WashAcid WashAcid AmineImpurity->WashAcid Wash w/ 1M HCl Recryst Recrystallization (EtOH/Water) Clean->Recryst WashBase->Recryst Combine WashAcid->Recryst Combine

Caption: Standard workup logic. Acidic washes remove unreacted amine; basic washes remove unreacted acid.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Nucleophilic Substitution at the Carbonyl Group. In Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of acylation).[2][3]

  • PubChem. (2025).[4] 3-Iodoaniline (Compound Summary). National Library of Medicine. [Link] (pKa and physical property data).

  • Wamser, C. C., & Yates, J. A. (1989).[5] Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis. Journal of Organic Chemistry. [Link] (Validates Pyridine catalysis mechanism).

Sources

Optimization

Technical Support Center: Solubility Guide for N-(3-iodophenyl)-3-methylbenzamide

Executive Summary & Physicochemical Profile[1][2][3] The Core Issue: Users frequently report precipitation of N-(3-iodophenyl)-3-methylbenzamide when diluting from organic stock solutions into aqueous buffers (e.g., PBS,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

The Core Issue: Users frequently report precipitation of N-(3-iodophenyl)-3-methylbenzamide when diluting from organic stock solutions into aqueous buffers (e.g., PBS, cell culture media).[1] This is not a user error but a fundamental property of the molecule.

Compound Profile:

  • Structure: A diaryl amide (benzanilide) scaffold.[1]

  • Hydrophobicity: The presence of the Iodine atom (highly lipophilic, heavy) and the Methyl group on the aromatic rings significantly increases the partition coefficient (LogP ~3.7–4.0).

  • Electronic Nature: The amide bond is neutral at physiological pH.[1] It does not ionize readily.[1]

    • pKa (Acid):[2] >14 (Deprotonation of N-H requires strong base).

    • pKa (Base): ~ -1.5 (Protonation of C=O requires strong acid).[1]

Implication: Adjusting the pH of your buffer between 2 and 10 will not improve solubility.[1] You must rely on co-solvents or carrier systems.[1]

Troubleshooting Decision Tree

Before altering your protocol, determine the failure point using this logic flow.

SolubilityTree Start Start: Compound is Solid DMSO_Sol Does it dissolve in 100% DMSO at 20mM? Start->DMSO_Sol Yes_DMSO Yes, clear solution DMSO_Sol->Yes_DMSO Soluble No_DMSO No, visible particles DMSO_Sol->No_DMSO Insoluble Dilution Dilute to 10µM in PBS/Media Yes_DMSO->Dilution Action_Purity Action: Check Purity (XRD/HPLC) or Warm to 37°C + Sonicate No_DMSO->Action_Purity Precip Cloudiness/Precipitate? Dilution->Precip Yes_Precip Yes: Kinetic Solubility Failure Precip->Yes_Precip No_Precip No: Proceed to Assay Precip->No_Precip Action_Cosolvent Action: Reduce Final Conc. or Use Cyclodextrins (See Sec 4) Yes_Precip->Action_Cosolvent

Figure 1: Diagnostic workflow for identifying the stage of solubility failure.

Step-by-Step Troubleshooting Guides

Issue A: "The compound won't dissolve in DMSO to make a stock."

Diagnosis: This is rare.[1] Benzamides usually dissolve well in DMSO.[1] If this happens, the compound may be in a highly stable crystalline polymorph or has absorbed moisture.

Protocol: The "Golden" Stock Preparation

  • Dry the Vial: Ensure the vial is at room temperature before opening to prevent condensation.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol if possible, as it evaporates during storage, changing the concentration.

  • Concentration: Aim for 10 mM or 20 mM . Do not attempt 100 mM stocks for this specific iodinated analog; the lattice energy is too high.

  • Mechanical Aid:

    • Vortex for 60 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear.

Issue B: "It precipitates when I add it to my cell culture media." (The Kinetic Solubility Trap)

Diagnosis: This is the most common failure mode. You are exceeding the Kinetic Solubility limit . When a hydrophobic molecule in DMSO hits water, the DMSO mixes instantly with water, leaving the molecule "stranded." It aggregates faster than it can dissolve.[1]

Protocol: The Intermediate Dilution Method Do not pipette 1 µL of 100% DMSO stock directly into 1 mL of media.[1] This creates a local "hotspot" of high concentration that crashes out immediately.[1]

  • Prepare Intermediate: Dilute your 20 mM stock 1:10 or 1:20 in pure DMSO first.

  • The "Spike" Step:

    • Place your culture media on a vortex mixer (low speed).

    • Slowly inject the DMSO solution into the center of the vortex.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v).

  • Verify: Inspect the tube. If it looks milky (Tyndall effect), you have nanoparticles of drug, not dissolved drug. You must lower the concentration or use a carrier (see Section 4).

Table 1: Solvent Compatibility Guide

SolventSolubility PotentialBiological Limit (Cell Culture)Notes
Water / PBS Insoluble100%Do not use for stock.[1]
DMSO High0.1% - 0.5%Gold standard.[1] Toxic >1%.[1]
Ethanol Moderate< 0.1%Evaporates; cytotoxic.[1]
PEG-400 Moderate1% - 5%Good co-solvent for animal dosing.[1]

Advanced Solution: Cyclodextrin Complexation

If simple DMSO dilution fails, you must use a carrier. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for phenyl-containing small molecules.[1]

Why it works

The iodine and methyl-substituted phenyl rings fit inside the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water.

CD_Mechanism Drug Drug (Hydrophobic) CD Cyclodextrin (Host Cavity) Drug->CD  Self-Assembly   Complex Inclusion Complex (Soluble) CD->Complex  Equilibrium  

Figure 2: Encapsulation of the hydrophobic drug into the cyclodextrin cavity.[1]

Protocol: Preparing a Cyclodextrin-Based Stock
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

  • Add Compound:

    • Add your N-(3-iodophenyl)-3-methylbenzamide powder to the vehicle.[1]

    • Alternative: Dissolve drug in a minimal volume of acetone, add to CD solution, and evaporate the acetone (solvent evaporation method).

  • Agitate: Shake at 200 rpm at room temperature for 24 hours.

  • Filter: Filter the resulting solution to remove undissolved solids.

  • Quantify: You must measure the concentration (HPLC/UV) as it may not be 100% of the added weight.

FAQs

Q: Can I acidify the water to dissolve it? A: No. As noted in the Executive Summary, benzamides are extremely weak bases.[1] You would need a pH < 0 to protonate the amide oxygen significantly. This is incompatible with biological assays.[1]

Q: My assay results are highly variable. Why? A: You likely have "micro-precipitation."[1] The compound is floating as invisible particles. This causes uneven dosing (some cells get a rock, others get nothing). Action: Switch to the Cyclodextrin protocol or lower your testing concentration.

Q: What is the maximum DMSO concentration I can use? A: For most mammalian cell lines (e.g., HeLa, HEK293), 0.5% is the safety threshold. For primary neurons or stem cells, stay below 0.1% . Always run a "DMSO-only" vehicle control.[1][3]

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility Assays. NCBI Bookshelf.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Troubleshooting

Technical Support Center: Preventing Deiodination in Palladium-Catalyzed Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of deiodination (or hydrodehalogenation). Deiodination, the replacement of an iodine atom with hydrogen (Ar-I → Ar-H), reduces the yield of the desired coupled product and complicates purification.

This document provides in-depth troubleshooting advice, mechanistic explanations, and preventative strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to diagnose the root causes of deiodination in your specific system and implement effective solutions.

Troubleshooting Guide: Addressing Deiodination in Real-Time

This section is for chemists who are currently observing significant deiodination and need immediate, actionable advice to salvage their reaction.

Q1: I'm observing a significant amount of the deiodinated (Ar-H) byproduct. What are the most likely causes?

A1: Observing the deiodinated product indicates that the Ar-Pd(II)-I intermediate, formed after oxidative addition, is being intercepted by a hydride source before it can proceed through the desired transmetalation step. This is a kinetic issue: the rate of hydrodehalogenation is competing with, or even outpacing, the rate of your desired C-C bond formation.

The primary culprits for this unwanted reaction pathway are almost always related to your choice of base, solvent, or both , which can act as hydride donors.

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common offenders, especially in the presence of protic impurities or solvents. They can generate hydride species that reduce the palladium complex.[1][2]

  • The Solvent: Protic solvents like alcohols (e.g., isopropanol, methanol) or water are direct hydride sources.[1][3] Even some aprotic solvents, like THF, can act as hydrogen donors under certain conditions.[4]

  • Reaction Temperature: Elevated temperatures can accelerate side reactions. While often necessary to drive sluggish couplings, excessive heat can disproportionately increase the rate of deiodination.[1]

The diagram below illustrates the critical branch point where your reaction can diverge from the productive coupling cycle to the undesired deiodination pathway.

Coupling_vs_Deiodination cluster_main Desired Cross-Coupling Cycle cluster_side Deiodination Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition k_ox ArI Aryl Iodide (Ar-I) ArPdNu Ar-Pd(II)L_n-R ArPdI->ArPdNu Transmetalation k_trans ArPdI->ArPdNu ArPdH Ar-Pd(II)L_n-H ArPdI->ArPdH Hydride Transfer k_hydride ArPdI->ArPdH NuM Nucleophile (R-M) Product Product (Ar-R) ArPdNu->Product Reductive Elimination k_red Hydride Hydride Source (Base, Solvent, etc.) Deiodinated Byproduct (Ar-H) ArPdH->Deiodinated Reductive Elimination Note Deiodination occurs when k_hydride is competitive with k_trans

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Q2: My desired coupling is slow, and deiodination is the major side reaction. How can I accelerate the coupling relative to deiodination?

A2: This is a classic kinetic problem. Your goal is to accelerate the transmetalation and reductive elimination steps of the desired cycle so they can outcompete the hydride transfer pathway.

Troubleshooting Strategy:

  • Enhance Transmetalation: This is often the rate-limiting step in Suzuki-Miyaura couplings.[5]

    • Switch to a Milder, More Soluble Base: Move away from strong, poorly soluble bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are milder and can better activate the boronic acid partner without generating excessive hydride species.[6]

    • Consider Boronic Esters: Boronic acids can be prone to degradation (protodeborylation).[3] Converting your boronic acid to a more stable and reactive pinacol (Bpin) or MIDA boronate ester can sometimes improve the rate and consistency of transmetalation.

    • Add Water (Carefully): In Suzuki reactions, a small amount of water in an aprotic solvent (e.g., dioxane, THF) can be beneficial. It helps to dissolve inorganic bases and facilitate the formation of the active boronate species. However, excess water can promote deiodination, so this must be optimized.[1][6]

  • Optimize the Ligand: The ligand dictates the reactivity of the palladium center.

    • Increase Ligand Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote both oxidative addition and the final reductive elimination step.[3][7] By accelerating reductive elimination, you shorten the lifetime of palladium intermediates that could be diverted to the deiodination pathway.

    • Check Ligand-to-Metal Ratio: A 2:1 or slightly higher ligand-to-palladium ratio is often optimal. Too little ligand can lead to the formation of palladium black (catalyst decomposition), while too much can sometimes inhibit the reaction by creating coordinatively saturated, less reactive palladium species.[8]

  • Use a More Active Catalyst System:

    • Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are designed for clean, rapid, and controlled generation of the active monoligated Pd(0) species, which can minimize side reactions that occur during messy induction periods.[8][9]

Troubleshooting_Deiodination start Deiodination Observed? check_base 1. Modify Base start->check_base check_solvent 2. Change Solvent start->check_solvent check_ligand 3. Optimize Ligand/ Catalyst start->check_ligand check_temp 4. Adjust Temperature start->check_temp base_switch Switch from alkoxide (NaOtBu) to carbonate (Cs₂CO₃) or phosphate (K₃PO₄) check_base->base_switch solvent_switch Switch from protic (IPA) or ethereal (THF) to aprotic (Dioxane, Toluene) check_solvent->solvent_switch ligand_switch Use bulky, electron-rich ligand (e.g., XPhos, SPhos) or an NHC ligand. check_ligand->ligand_switch precatalyst_switch Use a well-defined pre-catalyst (e.g., G3/G4). check_ligand->precatalyst_switch temp_reduce Lower temperature and increase reaction time. check_temp->temp_reduce

Sources

Optimization

Purification of N-(3-iodophenyl)-3-methylbenzamide by flash column chromatography

Senior Application Scientist Desk Subject: Optimization & Troubleshooting for Flash Chromatography of Lipophilic Amides Introduction Welcome to the Advanced Purification Support Center. You are likely synthesizing N-(3-i...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization & Troubleshooting for Flash Chromatography of Lipophilic Amides

Introduction

Welcome to the Advanced Purification Support Center. You are likely synthesizing N-(3-iodophenyl)-3-methylbenzamide via an amide coupling reaction (e.g., using 3-iodoaniline and 3-methylbenzoyl chloride or an EDC/HATU coupling).

While amide bonds are stable, the purification of this specific scaffold presents distinct challenges:

  • Solubility Mismatch: The iodine and methyl substituents increase lipophilicity, creating solubility issues in non-polar mobile phases (Hexane/Heptane) during injection.

  • Starting Material Co-elution: The 3-iodoaniline starting material is less polar than typical amines due to the electron-withdrawing iodine, potentially causing it to elute close to your amide product on standard silica.

  • Tailing: Residual hydrogen bonding of the amide NH with silica silanols can cause peak broadening.

This guide provides a self-validating workflow to ensure >98% purity.

Part 1: Pre-Chromatography Assessment (The "Golden Rule")

Q: Can I inject my crude reaction mixture directly onto the column? A: Technically yes, but scientifically, you should not. The most common failure mode for this purification is loading unreacted starting materials that could have been removed by extraction.

Protocol: The "3-Wash" Workup Before touching the column, perform this extraction to remove 90% of impurities:

  • Acid Wash (1N HCl): Protonates and removes unreacted 3-iodoaniline.

  • Base Wash (Sat. NaHCO₃): Ionizes and removes unreacted 3-methylbenzoic acid.

  • Brine Wash: Removes residual water/salts.

Why this works: Your product (N-(3-iodophenyl)-3-methylbenzamide) is neutral. It will remain in the organic layer, while the ionizable starting materials are washed away. This simplifies your chromatography from a "separation" problem to a "filtration" problem.

Part 2: Method Development & Optimization

Q: Which solvent system should I choose? A: For this lipophilic amide, Hexane/Ethyl Acetate (Hex/EtOAc) is the primary choice. DCM/MeOH is likely too strong and will result in poor resolution (Rf > 0.8) unless the compound is highly polar.[1]

Data Table: Solvent Selection Guide

Solvent SystemSuitabilityPredicted Rf (Target)Notes
Hexane / EtOAc High 0.25 - 0.35 Start here. Excellent selectivity for aromatic amides.
DCM / MeOH Low> 0.80Too strong. Use only if compound sticks to baseline in 100% EtOAc.
DCM / EtOAc Medium0.40 - 0.60Good alternative if Hexane solubility is effectively zero.

Q: How do I determine the correct gradient? A: Use the "CV (Column Volume) Method" based on TLC.

  • Run TLC in 20% EtOAc / 80% Hexane .

  • Target Rf: You want your product spot to be at Rf 0.25 – 0.35 .

    • If Rf > 0.5: Reduce EtOAc to 10%.

    • If Rf < 0.1: Increase EtOAc to 30-40%.

  • Gradient Setup: Start at 0% EtOAc (to elute non-polar impurities) and ramp to 2x the %EtOAc that gave you Rf 0.3.

Part 3: Critical Troubleshooting (FAQs)

Q: My peak is tailing significantly. Is this the "Amide Effect"? A: It is likely Mass Overload or Solubility Mismatch , not just silanol interaction.

  • Diagnosis: If the peak fronts (shark fin shape), it is overload. If it tails (long streak), it is adsorption or poor solubility.

  • The Fix (Dry Loading): Lipophilic amides like N-(3-iodophenyl)-3-methylbenzamide often precipitate when a concentrated DCM/EtOAc solution hits the Hexane-equilibrated column.

    • Protocol: Dissolve crude in minimal DCM -> Add Silica (1:2 ratio) -> Evaporate to dryness -> Load the powder into a solid load cartridge. This eliminates solvent mismatch effects [1].

Q: I see a shadow peak co-eluting with my product. What is it? A: This is likely the 3-iodoaniline if you skipped the acid wash.

  • The Fix (Chemical Modifier): If you cannot do an acid wash, you must separate them on-column.

    • Option A: Use a slower gradient (e.g., 0-20% EtOAc over 20 CV).

    • Option B: Switch to DCM/Hexane gradient. The chlorinated solvent interacts differently with the iodine's polarizable electron cloud, often changing selectivity compared to EtOAc.

Q: The pressure is spiking immediately after injection. A: Your compound has crystallized on the column inlet frit.

  • Cause: Injecting a sample dissolved in DMSO or DMF, or injecting a high concentration in EtOAc into a Hexane stream.

  • Immediate Fix: Pause flow. Disconnect inlet. Check for white solid. Redissolve in DCM if possible, or restart with Dry Loading (see above).

Part 4: Visualizing the Workflow
Workflow 1: Method Development Logic

MethodDevelopment Start Start: Crude Reaction Mixture TLC Run TLC (20% EtOAc/Hex) Start->TLC CheckRf Check Product Rf TLC->CheckRf HighRf Rf > 0.5 (Too Fast) CheckRf->HighRf High LowRf Rf < 0.15 (Too Slow) CheckRf->LowRf Low GoodRf Rf 0.2 - 0.35 (Optimal) CheckRf->GoodRf Perfect DecreasePol Decrease EtOAc (Try 10%) HighRf->DecreasePol IncreasePol Increase EtOAc (Try 40%) LowRf->IncreasePol SetGradient Set Flash Gradient: 0% to 2x Optimal % GoodRf->SetGradient DecreasePol->TLC IncreasePol->TLC

Caption: Iterative TLC logic to determine the optimal solvent strength (Rf 0.2-0.35) prior to flash chromatography.

Workflow 2: Troubleshooting Peak Shape

Troubleshooting Issue Observed Peak Issue Tailing Tailing (Asymmetry > 1.5) Issue->Tailing Fronting Fronting (Shark Fin) Issue->Fronting Splitting Split/Doublet Peak Issue->Splitting Silanol Silanol Interaction (H-Bonding) Tailing->Silanol Solubility Injection Solvent Mismatch Tailing->Solubility Overload Mass Overload Fronting->Overload Splitting->Solubility FixMod Use Gradient (Avoid Isocratic) Silanol->FixMod FixLoad Reduce Load or Use Larger Column Overload->FixLoad FixDry Switch to Dry Loading Solubility->FixDry

Caption: Diagnostic tree linking peak shape deformities to their physical causes and immediate remediation steps.

References
  • Biotage . Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from

  • Teledyne ISCO . Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • University of Rochester, Dept. of Chemistry . Troubleshooting Flash Column Chromatography. Retrieved from

  • Biotage . Successful Flash Chromatography: Method Development and Optimization. Retrieved from

Sources

Troubleshooting

Minimizing side products in amide coupling of 3-iodoaniline

Technical Support Center: Amide Coupling of 3-Iodoaniline Topic: Minimizing side products and optimizing yields in the amide coupling of 3-iodoaniline. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling of 3-Iodoaniline

Topic: Minimizing side products and optimizing yields in the amide coupling of 3-iodoaniline. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Sluggish Nucleophile" Challenge

3-Iodoaniline is a deceptive substrate. While it appears structurally simple, the meta-iodine substituent exerts a significant inductive electron-withdrawing effect (


), reducing the nucleophilicity of the amine nitrogen. In standard coupling protocols (e.g., EDC/HOBt or HATU), this sluggishness creates a kinetic window for two primary failure modes:
  • Competitive Hydrolysis: The activated ester hydrolyzes before the slow amine can attack.

  • Guanidinylation: When using uronium reagents (HATU/HBTU), the amine attacks the coupling reagent itself rather than the activated acid.

This guide provides a self-validating workflow to eliminate these side products and preserve the iodine handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Module 1: Diagnostic Workflow

Before altering your conditions, diagnose the specific failure mode using this logic flow.

DiagnosticFlow Start ISSUE: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS MassCheck Identify Major Mass Peak CheckLCMS->MassCheck Case1 Mass = Product + 99 Da (if using HATU) MassCheck->Case1 +99 m/z Case2 Mass = Starting Acid (Hydrolysis) MassCheck->Case2 Acid Only Case3 Mass = Product - 126 Da (Deiodination) MassCheck->Case3 [M-I+H]+ Diag1 DIAGNOSIS: Guanidinium Adduct Case1->Diag1 Diag2 DIAGNOSIS: Amine too slow / Esters hydrolyzing Case2->Diag2 Diag3 DIAGNOSIS: Photolytic C-I Bond Cleavage Case3->Diag3 Sol1 SOLUTION: Switch to T3P or Acid Chloride Diag1->Sol1 Sol2 SOLUTION: Use Ghosez's Reagent Diag2->Sol2 Sol3 SOLUTION: Exclude Light / Remove Pd Trace Diag3->Sol3

Figure 1: Decision tree for identifying the root cause of failure in 3-iodoaniline couplings based on LC-MS data.

Module 2: The "Guanidinylation" Trap (HATU/HBTU)

The most common error when coupling 3-iodoaniline with HATU is the formation of a guanidinium byproduct. Because the aniline is slow to react, it attacks the electrophilic carbon of the HATU reagent (the uronium species) instead of the carbonyl of the activated ester.

Mechanism of Failure:

  • Activation: HATU converts the Carboxylic Acid to an O-At active ester (Fast).

  • Stalling: The 3-iodoaniline is too weak to attack the O-At ester rapidly.

  • Side Reaction: The excess HATU (or regenerated uronium species) reacts directly with the amine, capping it permanently as a guanidine.

Guanidinylation Amine 3-Iodoaniline (Slow Nucleophile) PathA Pathway A (Desired) Amide Bond Formation Amine->PathA Attacks Carbonyl (Slow) PathB Pathway B (Side Reaction) Guanidinium Formation (+99 Da) Amine->PathB Attacks Central C (Fast if excess HATU) HATU HATU (Electrophilic Carbon) HATU->PathB ActiveEster Activated Ester (O-At Species) ActiveEster->PathA

Figure 2: Kinetic competition between productive amidation and parasitic guanidinylation.

Key Takeaway: If you observe a mass shift of +99 Da (tetramethylguanidinium adduct), you must abandon HATU/HBTU. Increasing the equivalents of HATU will only increase the impurity.

Module 3: Optimized Protocols

For 3-iodoaniline, we recommend two specific protocols that bypass the nucleophilicity issue.

Protocol A: The T3P Method (Recommended)

Propylphosphonic anhydride (T3P) is the superior reagent for this substrate. It drives the reaction through a mixed anhydride mechanism that is highly reactive but sterically protected from side reactions.

  • Why: Low epimerization, water-soluble byproducts (easy workup), and no guanidinium risk.

ParameterSpecification
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), T3P (1.5 - 2.0 eq)
Base Pyridine (3.0 - 4.0 eq) or DIPEA (3.0 eq)
Solvent EtOAc or 2-MeTHF (Green alternative to DMF)
Temperature 0°C to RT (Heat to 50°C only if stalled)
Concentration High concentration (0.2 – 0.5 M) favors kinetics

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) and 3-Iodoaniline (1.1 eq) in EtOAc (or 2-MeTHF).

  • Add Pyridine (3.0 eq).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc) dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Wash with water, then 0.5M HCl (removes excess aniline and pyridine), then NaHCO3.

Protocol B: The Ghosez's Reagent Method (For Stubborn Cases)

If T3P fails, the amine is likely too unreactive for anhydrides. You must generate the Acid Chloride .[1] Using thionyl chloride is harsh; Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.[2]

  • Add Ghosez’s Reagent (1.2 eq) at RT. Stir 1–2 hours. (Monitor via MeOH quench on TLC/LCMS -> look for methyl ester).

  • Once acid chloride is formed, add 3-Iodoaniline (1.2 eq) and Pyridine (2.0 eq).

  • Stir at RT.[2]

Module 4: FAQ & Troubleshooting

Q: My product is forming, but the iodine is disappearing (Deiodination). Why? A: Aryl iodides have weak C-I bonds (~65 kcal/mol). They are susceptible to:

  • Photodeiodination: UV light cleaves the bond. Fix: Wrap reaction vessels in aluminum foil.

  • Pd Contamination: If you used the same stir bar from a previous Suzuki reaction, trace Pd can insert into the C-I bond. Fix: Use new stir bars and glassware treated with Aqua Regia or metal scavengers.

Q: Can I use EDC/HOBt? A: Generally, no. The O-Bt active ester is not electrophilic enough for 3-iodoaniline. The intermediate will likely hydrolyze back to the acid by adventitious water before the amine reacts.

Q: I see a spot on TLC that moves similarly to the aniline but isn't the product. A: This is likely the formylated aniline (if using DMF as solvent) or the guanidinium adduct (if using HATU). Switch to EtOAc/T3P to eliminate both possibilities.

References

  • Dunetz, J. R., et al. (2011).[3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Carpino, L. A., et al. (1994). "The Guanidinium/Uronium Salt-Based Coupling Reagents." Journal of the Chemical Society, Chemical Communications.
  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Optimization

Removing residual palladium from N-(3-iodophenyl)-3-methylbenzamide products

This guide is structured as a Technical Support Center resource. It is designed to be modular, allowing you to jump directly to the diagnostic or remediation steps relevant to your current situation.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource. It is designed to be modular, allowing you to jump directly to the diagnostic or remediation steps relevant to your current situation.

Subject: N-(3-iodophenyl)-3-methylbenzamide (Product Code: IMP-3-IODO) Ticket Priority: High (Elemental Impurity Compliance) Support Level: Senior Application Scientist[1][2][3][4]

Critical Alert: The "Iodine" Constraint

STOP & READ: Before attempting standard remediation, acknowledge the specific chemical sensitivity of your target molecule.

  • The Risk: Your molecule contains an Aryl-Iodide (C-I) bond.[1][2][3][4]

  • The Danger: Many standard Pd-removal protocols involve reductive conditions (e.g., Hydrogenation with Pd/C, Formic acid washes, or Sodium Borohydride).[1][2][4]

  • The Consequence: These conditions will likely cause dehalogenation , converting your product into N-phenyl-3-methylbenzamide (loss of iodine) or hydrodehalogenated side-products.[1][2][3][4]

  • The Rule: Strictly avoid any method involving H₂ gas, active hydride donors, or vigorous heating with heterogeneous Pd(0) catalysts.[1][4]

Module 1: Diagnostic & Detection

How do I know the nature of my contamination?

Before selecting a cleanup method, characterize the residual palladium. The physical state of the metal dictates the removal strategy.

ObservationLikely Pd SpeciesPrimary Remediation Strategy
Black/Grey Precipitate Pd(0) Aggregates (Colloidal/Nanoparticles)Filtration: Celite® 545 or Activated Carbon.[1][2][3][4]
Colored Solution (Red/Orange/Yellow)Pd(II) Complexes (Soluble Ligand Bound)Chemisorption: Functionalized Silica Scavengers (Si-Thiol/DMT).[1][2][3][4]
Clear Solution (High ppm in ICP-MS)Soluble Pd Nanoclusters (<200 nm)Hybrid Approach: Scavenger Resin + Sub-micron Filtration.[1][2][3][4]

Module 2: Remediation Protocols

Protocol A: The "Gold Standard" (Functionalized Silica)

Recommended for: Soluble Pd(II) and colloidal Pd(0) in lipophilic amide products.[1][4]

Why this works: N-(3-iodophenyl)-3-methylbenzamide is likely lipophilic and poorly soluble in water.[1][2][3][4] Aqueous extractions (e.g., NAC/EDTA washes) will suffer from poor phase transfer kinetics.[1][3][4] Solid-supported scavengers (SiliaMetS® or equivalent) operate effectively in organic solvents (THF, DCM) and do not attack the C-I bond.[1][2][4]

Reagents:

  • Si-Thiol (Silica-supported 1-propanethiol) OR Si-DMT (Dimercaptotriazine).[1][2][3][4]

  • Solvent: THF (Tetrahydrofuran) or Me-THF.[1][2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude product in THF (10 volumes relative to mass). Ensure complete solubility.

  • Loading: Add the Scavenger Resin.[1][3][5][6]

    • Calculation: Add 3–5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 50–100% w/w relative to the crude mass for initial screening.

  • Incubation: Stir gently at 40–50°C for 4–12 hours.

    • Note: Do not reflux aggressively; mild heat improves kinetics without risking thermal degradation.[1][2][3][4]

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a sintered glass funnel packed with a thin layer of Celite.[1][3]

  • Wash: Rinse the filter cake with 2 volumes of THF to recover adsorbed product.

  • Concentration: Evaporate solvent to yield the purified amide.

Protocol B: Activated Carbon (The "Budget" Method)

Use only if Silica Scavengers are unavailable.[1][4] Risk: Yield Loss.[1][2][3]

  • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .[1][2][3][4]

  • Add Activated Carbon (e.g., Darco® KB-G) at 10–20% w/w.[1][2][3][4]

  • Stir at Room Temperature for 1–2 hours.

  • Crucial Step: Filter through a tight pad of Celite® to remove the carbon fines (which carry the Pd).

  • Warning: Carbon is non-specific.[1][2][3][4] It may adsorb your aromatic product (π-π stacking).[1][2][3][4] Check yield immediately.

Module 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct scavenger while protecting the Aryl-Iodide motif.

ScavengerSelection Start Start: High Pd in N-(3-iodophenyl)-3-methylbenzamide CheckState Visual Inspection Start->CheckState Precipitate Black Precipitate (Pd0) CheckState->Precipitate Visible Solids Soluble Colored/Clear Solution (PdII or colloidal) CheckState->Soluble Homogeneous Filtration Filtration via Celite Precipitate->Filtration ScavengerChoice Select Scavenger Mode Soluble->ScavengerChoice Filtration->Soluble Residual Pd AqueousWash Aqueous Wash (NAC/EDTA) ScavengerChoice->AqueousWash Poor for Lipophilic Amides SolidSupport Solid Supported Scavenger (Silica) ScavengerChoice->SolidSupport Recommended ConstraintCheck Check Functionality: Aryl Iodide Present? SolidSupport->ConstraintCheck Avoid AVOID: Hydrogenation AVOID: Formate Reductions ConstraintCheck->Avoid Risk Assessment SelectResin Select Resin: Si-Thiol or Si-DMT ConstraintCheck->SelectResin Safe Path Process Stir in THF/DCM 4-12h @ 40°C SelectResin->Process FinalFilter Filter & Isolate Process->FinalFilter

Caption: Decision tree for Pd removal emphasizing the protection of the Aryl-Iodide bond and selection of silica-based scavengers.

Module 4: Troubleshooting (FAQ)

Q1: I used Si-Thiol, but the Pd level is still >50 ppm. What now?

  • Diagnosis: The Pd might be "trapped" inside the crystal lattice of your product if you precipitated it too quickly, or the Pd-Ligand complex is too stable (e.g., bulky phosphines like Xantphos or BINAP).

  • Fix: Switch to Si-DMT (Dimercaptotriazine) . The triazine functionality has a higher affinity for Pd than simple thiols. Alternatively, add a small amount of DMSO (5-10%) to your solvent system during scavenging to swell the resin and improve mass transfer.[2]

Q2: Can I just wash with aqueous N-Acetylcysteine (NAC)?

  • Analysis: NAC is excellent for water-soluble APIs.[1][2][3][4] However, N-(3-iodophenyl)-3-methylbenzamide is a lipophilic amide.[1][2][3][4]

  • Outcome: You will likely form a biphasic mixture where the Pd stays in the organic layer with your product because the NAC cannot effectively enter the organic phase to chelate the metal. If you must use extraction, use sodium diethyldithiocarbamate (which is more organic soluble), but be warned: it is smelly and can be hard to remove.[4]

Q3: Will the scavenger remove the Iodine atom?

  • Answer: No. Silica-supported thiols (Si-Thiol) and thioureas operate via chemisorption (dative bonding to the metal).[1][2][3][4] They do not possess the reducing potential required to break a C-I bond (approx. bond energy 65 kcal/mol).[1][2][3][4] This is the safest method for halo-aromatics.[1][2][3]

Q4: Regulatory Limits (ICH Q3D) - What is my target?

  • Guidance: Palladium is a Class 2B impurity.[1][2][3][4]

    • Oral PDE: 100 µ g/day .[1][2][3][4][7]

    • Parenteral PDE: 10 µ g/day .[1][2][3][4][7]

    • Calculation: If your max daily dose is 1g, your limit is 100 ppm (Oral) or 10 ppm (Parenteral).[1][2][3][4] Always aim for <10 ppm to ensure safety margins.[1][3][4]

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2][3][4][8][9] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Source:[1][2][4]

  • Welch, C. J., et al. (2005).[1][2][3][4] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

    • Source:[1][2][4]

  • ICH Q3D Guideline for Elemental Impurities. (2019). International Council for Harmonisation.[1][2][3][4]

    • Source:[1][2][4]

  • Biotage Metal Scavenging User Guide. (2023).

    • Source:[1][2][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(3-iodophenyl)-3-methylbenzamide

Executive Summary & Structural Context[1][2][3][4] N-(3-iodophenyl)-3-methylbenzamide is a diaryl amide frequently utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

N-(3-iodophenyl)-3-methylbenzamide is a diaryl amide frequently utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation). Its structural integrity relies on the amide linker connecting two meta-substituted phenyl rings: a 3-methylbenzoyl fragment and a 3-iodoaniline fragment.

This guide provides a definitive analysis of its 1H NMR spectral signature. Unlike standard library spectra, we focus on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the diagnostic splitting patterns required to distinguish the two chemically distinct meta-substituted rings—a common challenge in characterizing this class of molecules.

The Molecule at a Glance[5]
  • Formula: C₁₄H₁₂INO

  • Key Diagnostic Features:

    • Amide Proton (-NH-): Highly sensitive to solvent choice.

    • Methyl Group (-CH₃): Diagnostic singlet (~2.4 ppm).

    • Aromatic Region (6.9 – 8.3 ppm): Complex overlap of two meta-substituted systems.

    • Iodine Substituent: Heavy atom effect influences local chemical shifts on the aniline ring.

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is the single most critical variable in characterizing N-(3-iodophenyl)-3-methylbenzamide. The amide proton is the "linchpin" of the spectrum; its visibility confirms the formation of the amide bond.

Comparison: DMSO-d₆ vs. CDCl₃[1][4][6][7]
FeatureOption A: DMSO-d₆ (Recommended) Option B: CDCl₃ (Alternative) Scientific Verdict
Amide (-NH) Visibility Excellent. Appears as a sharp, distinct singlet downfield (10.0–10.5 ppm) due to strong H-bonding with solvent oxygen.Poor. Often appears broad, weak, or completely washed out due to quadrupole broadening and rapid exchange.Use DMSO-d₆ for confirmation of amide bond formation.
Solubility High. Dissolves the diaryl amide efficiently.Moderate. May require heating; risk of precipitation during long acquisitions.DMSO-d₆ ensures stable concentration.
Water Interference High. Hygroscopic nature introduces a water peak ~3.33 ppm.Low. Water appears ~1.56 ppm, usually clear of key signals.CDCl₃ is better only if the sample is extremely wet.
Aromatic Resolution Good. Dispersion is often wider, helping separate the two phenyl rings.Compressed. Aromatic signals often overlap significantly.DMSO-d₆ aids in splitting analysis.

Expert Insight: For this specific compound, DMSO-d₆ is the mandatory standard . The 3-iodophenyl ring renders the molecule lipophilic, but the amide backbone requires a polar aprotic solvent to stabilize the -NH proton for integration. In CDCl₃, the -NH signal often integrates to <1H or disappears, leading to false negatives regarding purity.

Detailed Spectral Assignment (DMSO-d₆)

The following assignment logic validates the structure. The spectrum is divided into three distinct zones.

Zone 1: The Aliphatic Anchor (2.3 – 2.5 ppm)
  • Signal: Singlet (3H).

  • Shift: ~2.38 – 2.42 ppm.

  • Assignment: Methyl group on the benzoyl ring.[1]

  • Validation: This peak must integrate to 3. If it integrates <3 relative to the aromatic protons, check for solvent suppression effects or impurities.

Zone 2: The Amide Linker (10.0 – 10.5 ppm)
  • Signal: Singlet (1H).[2]

  • Shift: ~10.3 ppm (Typical for diaryl amides in DMSO).

  • Assignment: -NH- proton.

  • Validation: Add one drop of D₂O to the NMR tube and shake. This peak should disappear (D₂O exchange), confirming it is a labile proton and not an aromatic impurity.

Zone 3: The Aromatic Region (7.0 – 8.3 ppm)

This is the most complex region. The molecule possesses two meta-substituted rings. We distinguish them by coupling patterns and electronic effects.

Ring A: 3-Methylbenzoyl (Acid Side)
  • H2 (Ortho to CO, Methyl): ~7.7 - 7.8 ppm (Singlet-like/Broad s). Deshielded by Carbonyl.

  • H6 (Ortho to CO): ~7.7 - 7.8 ppm (Doublet, J ≈ 7.8 Hz). Deshielded by Carbonyl.

  • H4 (Para to CO): ~7.3 - 7.4 ppm (Doublet, J ≈ 7.6 Hz).[3]

  • H5 (Meta to CO): ~7.4 ppm (Triplet, J ≈ 7.6 Hz).[3]

Ring B: 3-Iodophenyl (Amine Side)
  • H2' (Ortho to I, N): ~8.1 - 8.2 ppm (Triplet/Singlet, J ≈ 2 Hz). Most Deshielded Aromatic. The Iodine atom and Amide nitrogen both exert deshielding effects (anisotropy and electronegativity).

  • H6' (Ortho to N, Para to I): ~7.6 - 7.7 ppm (Doublet/Multiplet).

  • H4' (Ortho to I, Para to N): ~7.4 - 7.5 ppm (Doublet, J ≈ 8.0 Hz).

  • H5' (Meta to I, N): ~7.1 ppm (Triplet, J ≈ 8.0 Hz).

Visualization: Structural Logic & Assignment[9]

The following diagram illustrates the connectivity and the specific proton assignments discussed above.

NMR_Assignment cluster_structure N-(3-iodophenyl)-3-methylbenzamide Structure cluster_signals NMR Signals (DMSO-d6) RingA Ring A (3-Methylbenzoyl) Linker Amide Linker (-CONH-) RingA->Linker Sig_ArA 7.3 - 7.8 ppm (m, 4H) RingA->Sig_ArA RingB Ring B (3-Iodoaniline) Linker->RingB Sig_NH 10.30 ppm (s, 1H) Disappears w/ D2O Linker->Sig_NH Iodine Iodine Atom (-I) RingB->Iodine Attached Sig_ArB 7.1 - 8.2 ppm (m, 4H) H2' most downfield RingB->Sig_ArB Methyl Methyl Group (-CH3) Methyl->RingA Attached Sig_Me 2.40 ppm (s, 3H) Methyl->Sig_Me

Caption: Structural connectivity mapped to specific NMR signal zones in DMSO-d6.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this strict protocol. This workflow includes a "Self-Validation" step to prevent misinterpretation of impurities.

Materials
  • Sample: 5–10 mg of N-(3-iodophenyl)-3-methylbenzamide.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm precision NMR tube.

Step-by-Step Methodology
  • Preparation: Dissolve solid fully in DMSO-d₆. Vortex for 30 seconds. Ensure the solution height is ~4 cm.

  • Acquisition (Standard 1H):

    • Scans (NS): 16 or 32 (Sufficient for 10mg).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).

    • Pulse Angle: 30°.

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails at the solvent edges).

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set residual DMSO pentet center to 2.50 ppm .

  • Validation (The "D₂O Shake"):

    • Why: To confirm the amide peak and reveal hidden aromatic protons.

    • Add 1 drop D₂O. Shake. Re-run.

    • Result: The peak at ~10.3 ppm must vanish. The water peak at 3.33 ppm will shift and grow.

Workflow Diagram

Workflow Start Start: 5-10mg Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 Scans, D1=2s) Solvent->Acquire Process Process & Integrate Ref: DMSO @ 2.50ppm Acquire->Process Check Check Integrals: Methyl (3H) vs Amide (1H)? Process->Check Pass Pass: Analyze Aromatics Check->Pass Yes Fail Fail: Check Solubility or Impurities Check->Fail No D2O Optional: D2O Exchange (Confirm Amide) Pass->D2O

Caption: Operational workflow ensuring data integrity and validation of the amide signal.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12271, 3-Iodoaniline." PubChem.

  • Reich, H. J. (2024). "Structure Determination Using NMR: Chemical Shift Data Tables." University of Wisconsin-Madison.

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of N-(3-iodophenyl)-3-methylbenzamide

Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out as a definitive method for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for N-(3-iodophenyl)-3-methylbenzamide, a compound of interest in medicinal chemistry.

This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions and comparisons with experimental data from analogous structures. By understanding the subtle electronic effects of the iodo and methyl substituents on the benzamide scaffold, researchers can gain a deeper insight into the molecule's structure and reactivity.

Predicted 13C NMR Spectral Data for N-(3-iodophenyl)-3-methylbenzamide

To facilitate a clear discussion, the carbon atoms of N-(3-iodophenyl)-3-methylbenzamide are systematically numbered as illustrated in the following diagram:

Caption: Molecular structure of N-(3-iodophenyl)-3-methylbenzamide with carbon numbering for 13C NMR assignment.

Comparative Analysis of 13C NMR Chemical Shifts

The predicted chemical shifts for N-(3-iodophenyl)-3-methylbenzamide are presented in the table below, alongside experimental data for structurally related compounds. This comparison allows for a more confident assignment of the signals and provides insights into the electronic effects of the substituents.

Carbon AtomPredicted Chemical Shift (ppm) for N-(3-iodophenyl)-3-methylbenzamideExperimental Data for Related Compounds (ppm)
C=O 165.9N-Methylbenzamide: 169.9[1]
C1 134.73-Methylbenzamide: 132.8[1]
C2 127.43-Methylbenzamide: 127.5[1]
C3 138.53-Methylbenzamide: 142.3[1]
C4 128.73-Methylbenzamide: 132.2[1]
C5 132.63-Methylbenzamide: 134.9[1]
C6 124.13-Methylbenzamide: 130.1[1]
-CH3 21.33-Methylbenzamide: 24.0[1]
C1' 140.3-
C2' 130.5-
C3' (C-I) 94.5-
C4' 130.1-
C5' 122.9-
C6' 138.8-

Interpretation of the 13C NMR Spectrum

The predicted 13C NMR spectrum of N-(3-iodophenyl)-3-methylbenzamide is expected to exhibit 14 distinct signals, corresponding to the 14 unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The signal for the amide carbonyl carbon is predicted to appear at approximately 165.9 ppm. This downfield shift is characteristic of carbonyl carbons due to the deshielding effect of the electronegative oxygen atom.[2] Experimental data for N-methylbenzamide shows a similar chemical shift at 169.9 ppm.[1]

  • Aromatic Carbons (C1-C6 and C1'-C6'): The aromatic carbons are expected to resonate in the range of 94-141 ppm.

    • 3-Methylbenzoyl Moiety (C1-C6, -CH3): The methyl group at the C3 position is an electron-donating group, which typically causes a slight shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso-carbon (C3). The predicted chemical shifts for this ring are generally in line with experimental data for 3-methylbenzamide.[1] The methyl carbon itself is predicted at 21.3 ppm, a typical value for an aromatic methyl group.

    • 3-Iodophenyl Moiety (C1'-C6'): The iodine atom at the C3' position exerts a strong inductive electron-withdrawing effect and a significant "heavy atom" effect. This results in a pronounced upfield shift for the carbon directly attached to the iodine (C3'), predicted at a remarkably low 94.5 ppm. The other carbons in this ring will also be influenced by the iodine and the amide linkage. The ipso-carbon C1' is deshielded due to its attachment to the nitrogen atom and is predicted at 140.3 ppm.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire experimental data for N-(3-iodophenyl)-3-methylbenzamide or similar compounds, the following protocol provides a standardized methodology.

G cluster_protocol 13C NMR Acquisition Workflow prep Sample Preparation dissolve Dissolve 5-20 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep->dissolve tms Add TMS as internal standard (0 ppm) dissolve->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Instrument Setup tube->instrument spectrometer Use a high-field NMR spectrometer (e.g., 400 MHz or higher) instrument->spectrometer probe Tune and match the 13C probe spectrometer->probe temp Set temperature (e.g., 298 K) probe->temp acquisition Data Acquisition temp->acquisition pulse Acquire a proton-decoupled 13C spectrum acquisition->pulse params Set spectral width (e.g., 0-220 ppm), acquisition time, and relaxation delay pulse->params scans Accumulate a sufficient number of scans for good signal-to-noise params->scans processing Data Processing scans->processing ft Apply Fourier transform processing->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS (0 ppm) or solvent signal baseline->reference

Caption: A typical experimental workflow for acquiring a 13C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the solid N-(3-iodophenyl)-3-methylbenzamide.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence chemical shifts.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[4]

  • A standard proton-decoupled pulse sequence is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[2][4]

  • The spectral width should be set to encompass the expected range of chemical shifts, typically from 0 to 220 ppm for organic molecules.[4][5]

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of the 13C isotope is low (1.1%).[2]

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform.

  • The resulting spectrum is then phase-corrected and baseline-corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.[3]

Conclusion

This guide provides a comprehensive overview of the expected 13C NMR chemical shifts for N-(3-iodophenyl)-3-methylbenzamide based on computational prediction and comparison with experimental data from analogous compounds. The provided analysis of substituent effects and the detailed experimental protocol offer valuable resources for researchers in the field of drug discovery and organic synthesis. The accurate interpretation of 13C NMR spectra is a cornerstone of chemical characterization, and the information presented herein will aid in the unambiguous structural verification of this and related molecules.

References

  • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. Available at: [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Benzamide, N-(3-methylphenyl)-3-methoxy- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • d1nj03041h1.pdf. Available at: [Link]

  • Benzamide, N-methyl-N-phenyl-. Available at: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • 3.10: 13C-NMR Spectroscopy. Available at: [Link]

  • N-benzyl-3-methylbenzamide | C15H15NO. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • Crystal structure of N -(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C 14 H 11 ClN 2 O 3. Available at: [Link]

Sources

Validation

High-resolution mass spectrometry (HRMS) data for N-(3-iodophenyl)-3-methylbenzamide

Executive Summary: The Precision Imperative In the landscape of medicinal chemistry, halogenated benzamides like N-(3-iodophenyl)-3-methylbenzamide serve as critical scaffolds for kinase inhibitors, radioligand precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the landscape of medicinal chemistry, halogenated benzamides like N-(3-iodophenyl)-3-methylbenzamide serve as critical scaffolds for kinase inhibitors, radioligand precursors, and receptor modulators. However, their validation presents a specific analytical challenge: the "Iodine Effect."

While standard Low-Resolution Mass Spectrometry (LRMS) or HPLC-UV can confirm approximate purity, they fail to definitively rule out isobaric interferences or subtle de-halogenated byproducts common in synthesis. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard industrial alternatives, demonstrating why HRMS is not just a luxury, but a necessity for the structural confirmation of C₁₄H₁₂INO.

Part 1: Technical Specifications & Theoretical Grounding

The Compound: N-(3-iodophenyl)-3-methylbenzamide
  • Formula: C₁₄H₁₂INO

  • Role: Synthetic intermediate / Pharmacophore scaffold.

  • Analytical Challenge: Confirming the presence of the Iodine atom and the integrity of the amide bond against potential hydrolysis or reduction.

The "Iodine Defect"

Iodine (¹²⁷I) is unique among common organic elements due to its significant negative mass defect .

  • Nominal Mass: 127 Da

  • Exact Mass: 126.90447 Da

  • Impact: As you add iodine to a molecule, the exact mass shifts lower than the nominal integer sum would suggest. HRMS detects this shift; LRMS does not.

Table 1: Theoretical HRMS Data Reference
SpeciesFormulaIonizationTheoretical m/zMass Defect (mDa)
Neutral Molecule C₁₄H₁₂INO-336.99638-3.62
Protonated Adduct [C₁₄H₁₃INO]⁺ESI (+)338.00366 -
Sodiated Adduct [C₁₄H₁₂INONa]⁺ESI (+)359.98560-
Fragment: Acylium [C₈H₇O]⁺MS/MS119.04914+49.14
Fragment: Amine [C₆H₇IN]⁺MS/MS220.96960-

Part 2: Comparative Analysis (HRMS vs. Alternatives)

This section evaluates the performance of Orbitrap/Q-TOF HRMS against the industry standard Triple Quadrupole (LRMS) and HPLC-UV for this specific application.

Comparison 1: Elemental Confirmation

The Problem: In a synthetic crude, a common impurity might be a non-iodinated byproduct or an oxidative impurity with a similar nominal mass (e.g., +16 Da vs +14 Da shifts).

  • Alternative (LRMS - Triple Quad):

    • Result: Reports a parent peak at m/z 338.0.

    • Limitation: Cannot distinguish between C₁₄H₁₃INO (338.00) and a hypothetical impurity like C₁₉H₁₆N₂O₄ (Nominal 338). The error margin is ±0.5 Da.

  • The Product (HRMS - Orbitrap):

    • Result: Reports a parent peak at m/z 338.0035 (Error: -0.4 ppm).

    • Advantage:[1][2] The mass accuracy (<2 ppm) unequivocally confirms the C₁₄H₁₂INO formula, ruling out any other combination of atoms.

Comparison 2: Isotopic Fidelity

The Problem: Verifying the halogenation state.

  • Alternative (LRMS): Shows a generic cluster.

  • The Product (HRMS):

    • Iodine is monoisotopic (100% ¹²⁷I).

    • HRMS reveals a "clean" M+0 peak with no M+2 contribution (unlike Chlorine/Bromine).

    • The M+1 peak (due to ¹³C) intensity is strictly calculated based on 14 carbons (~15.4%). Any deviation indicates co-eluting impurities.

Comparison 3: Sensitivity & Speed
FeatureStandard LRMS (Triple Quad)HRMS (Q-TOF/Orbitrap)Verdict
Mass Accuracy ± 0.5 Da (Low)< 0.001 Da (High)HRMS Wins (Critical for ID)
Scan Speed Ultra-fast (good for quant)Fast (sufficient for UHPLC)Tie (For ID purposes)
Dynamic Range 10⁵ - 10⁶10⁴ - 10⁵LRMS Wins (Better for trace quant)
Structural Insight None (Parent mass only)High (Fragment exact mass)HRMS Wins

Part 3: Validated Experimental Protocol

To replicate the high-fidelity data described above, follow this specific workflow designed for iodinated benzamides.

Sample Preparation
  • Solvent: Dissolve 1 mg of N-(3-iodophenyl)-3-methylbenzamide in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v) to a final concentration of ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the ESI capillary.

LC-MS/MS Conditions
  • Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 (at m/z 200).

  • AGC Target: 1e6.

  • HCD Fragmentation Energy: Stepped NCE (20, 30, 40 eV) to capture both the labile amide cleavage and the stable aromatic rings.

Part 4: Structural Logic & Fragmentation Pathway

The power of HRMS lies in MS/MS fragmentation. For N-(3-iodophenyl)-3-methylbenzamide, the collision-induced dissociation (CID) follows a predictable pathway centered on the amide bond.

The following diagram illustrates the primary fragmentation logic used to confirm the structure.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 338.0037 (C14H13INO)+ Transition Amide Bond Cleavage (Collision Induced Dissociation) Parent->Transition HCD (20-40 eV) Fragment1 Acylium Ion (3-methylbenzoyl) m/z 119.0491 [C8H7O]+ Transition->Fragment1 Path A (Charge retention on Carbonyl) Fragment2 Iodoaniline Ion (Neutral Loss of Ketene) m/z 220.9696 [C6H7IN]+ Transition->Fragment2 Path B (Charge retention on Amine) SubFragment Phenyl Cation m/z 91.0542 [C7H7]+ Fragment1->SubFragment -CO (28 Da)

Caption: MS/MS fragmentation pathway of N-(3-iodophenyl)-3-methylbenzamide showing the critical amide bond cleavage characteristic of benzamide derivatives.

Interpretation of Fragmentation
  • m/z 119.0491 (Green Node): This peak corresponds to the 3-methylbenzoyl cation. Detection of this exact mass confirms the "left" side of the molecule (the methyl-benzoic acid moiety).

  • m/z 220.9696 (Red Node): This corresponds to the protonated 3-iodoaniline moiety. The presence of the heavy Iodine atom is confirmed here. If the iodine were missing, this peak would shift drastically to ~94.06 (aniline).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Kaufmann, A. (2020).[3][4] "The practicability of high-resolution mass spectrometry (HRMS) in food safety and quality analysis." Journal of AOAC International, 103(3), 565-578. (Demonstrates HRMS vs LRMS principles).

  • Sigma-Aldrich. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) Reference Standards. (Cited for structural analog comparison and benzamide fragmentation behavior). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68791473, N,N-diethyl-3-methylbenzamide. (Used for calculating theoretical isotope patterns of the benzamide core). Link

  • Holčapek, M., et al. (2012). "Mass spectrometry in the structural analysis of small molecules." Mass Spectrometry Reviews, 31(1), 79-115.

Sources

Comparative

Comparative Spectroscopic Analysis: N-(3-iodophenyl)-3-methylbenzamide

Strategic Context & Application N-(3-iodophenyl)-3-methylbenzamide is a secondary benzamide scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors or protein-protein interaction modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application

N-(3-iodophenyl)-3-methylbenzamide is a secondary benzamide scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors or protein-protein interaction modulators. In drug development, the critical "performance" metric for this compound is not just its presence, but its purity relative to synthetic precursors .

This guide serves as a Process Analytical Technology (PAT) document. It compares the FT-IR profile of the target molecule against its two primary "alternatives"—the starting materials 3-iodoaniline and 3-methylbenzoyl chloride (or 3-methylbenzoic acid). By distinguishing these spectra, researchers can validate the formation of the amide bond and rule out contamination without immediate recourse to slower methods like NMR or HPLC.

Comparative Analysis: Product vs. Precursors

The following table contrasts the target secondary amide with its primary amine and acid chloride precursors. This data forms the basis for "Pass/Fail" QC criteria.

Table 1: Diagnostic Peak Shifts (Target vs. Alternatives)
Functional GroupTarget Product (N-(3-iodophenyl)-3-methylbenzamide)Precursor A (3-Iodoaniline)Precursor B (3-Methylbenzoyl Chloride)Mechanistic Insight
N-H Stretch Single band ~3250–3350 cm⁻¹ (Sharp/Medium)Doublet ~3300 & 3400 cm⁻¹ (Asym/Sym stretch)Absent Formation of secondary amide collapses the amine doublet into a singlet.
C=O Stretch (Amide I)~1640–1670 cm⁻¹ (Strong, Broad)Absent ~1770–1785 cm⁻¹ (Very Strong, Sharp)Conjugation and H-bonding lower the amide carbonyl frequency compared to the acid chloride.
N-H Bend (Amide II)~1510–1550 cm⁻¹ (Medium/Strong)~1580–1650 cm⁻¹ (Scissoring)Absent The Amide II band is specific to secondary amides (coupling of N-H bend and C-N stretch).
C-N Stretch ~1250–1310 cm⁻¹ ~1250–1340 cm⁻¹Absent Amide resonance gives this bond partial double-bond character, strengthening it.
C-Cl Stretch Absent Absent ~600–800 cm⁻¹ Presence of this peak indicates unreacted acid chloride.

Note: Wavenumbers are approximate and may shift slightly based on sample state (Solid KBr pellet vs. ATR).

Technical Deep Dive: Characteristic Regions

A. The Amide I & II Region (1500–1700 cm⁻¹)

This is the "Fingerprint of Success" for this reaction.

  • Amide I (1640–1670 cm⁻¹): This peak arises from the C=O stretching vibration. It appears at a lower frequency than the starting acid chloride (~1780 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl.

  • Amide II (1510–1550 cm⁻¹): This band is a mixed vibration (N-H in-plane bending + C-N stretching). Crucially, this band is absent in tertiary amides and lactams , making it a positive identifier for the secondary amide structure of N-(3-iodophenyl)-3-methylbenzamide.

B. The N-H Stretching Region (3200–3400 cm⁻¹)
  • Differentiation: The starting material, 3-iodoaniline, exhibits two bands (symmetric and asymmetric stretches). The product exhibits only one.

  • Validation: If you see a "split" peak or a shoulder in this region, your product likely contains unreacted aniline.

C. Aromatic Substitution Patterns (Fingerprint Region)

Both the target and precursors possess meta-substituted rings.

  • Meta-Substitution (OOP Bending): Look for strong bands in the 690–710 cm⁻¹ and 750–810 cm⁻¹ regions.

  • C-I Stretch: A band in the 500–600 cm⁻¹ region corresponds to the Carbon-Iodine bond, though it is often obscured by KBr cutoffs or other skeletal vibrations.

Visualizing the Logic

The following diagrams illustrate the synthesis monitoring workflow and the spectral decision logic.

Diagram 1: Synthesis Monitoring Workflow

This flow demonstrates how FT-IR is used to track the conversion of precursors to the target amide.

SynthesisFlow PrecursorA 3-Iodoaniline (Doublet NH, No C=O) Reaction Amidation Reaction (Base catalyzed) PrecursorA->Reaction Nucleophile PrecursorB 3-Methylbenzoyl Chloride (C=O > 1770, No NH) PrecursorB->Reaction Electrophile Product TARGET: N-(3-iodophenyl)-3-methylbenzamide (Singlet NH, Amide I & II) Reaction->Product Formation of -CONH-

Caption: Transformation of spectral properties from precursors (Red) to target amide (Green).

Diagram 2: QC Decision Tree

Use this logic gate to interpret your FT-IR spectrum.

QCDecision Start Analyze Spectrum CheckCO Peak at >1750 cm⁻¹? Start->CheckCO CheckNH Doublet at ~3400 cm⁻¹? CheckCO->CheckNH No ResultFail1 FAIL: Residual Acid Chloride CheckCO->ResultFail1 Yes CheckAmideII Peak at ~1530 cm⁻¹? CheckNH->CheckAmideII No ResultFail2 FAIL: Residual Aniline CheckNH->ResultFail2 Yes CheckAmideII->ResultFail2 No (Likely Tertiary/Other) ResultPass PASS: Target Amide Confirmed CheckAmideII->ResultPass Yes

Caption: Step-by-step logic to validate product purity and identify specific contaminants.

Experimental Protocol: Reliable Data Acquisition

To ensure the peaks described above are resolved clearly, follow this validated protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Applicability: Rapid QC of solid powders.

  • Step 1: Clean the crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum is flat.

  • Step 2: Place ~5-10 mg of N-(3-iodophenyl)-3-methylbenzamide on the crystal.

  • Step 3: Apply high pressure using the clamp to ensure intimate contact (critical for the amide peaks).

  • Step 4: Scan (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).

  • Correction: ATR spectra may show slightly lower wavenumbers for the Carbonyl stretch compared to transmission methods due to depth of penetration effects.

Method B: KBr Pellet - For High Resolution
  • Applicability: Publication-quality spectra or resolving fingerprint nuances.

  • Step 1: Mix sample with spectroscopic grade KBr (Ratio 1:100).

  • Step 2: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

  • Step 3: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Step 4: Analyze immediately to prevent moisture absorption (which adds broad OH bands at 3400 cm⁻¹ that obscure the NH stretch).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Available at: [Link] (For comparative spectra of benzamide and aniline derivatives).

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link] (Detailed analysis of secondary amide spectral bands).

Validation

Characterization Guide: Melting Point Analysis of N-(3-iodophenyl)-3-methylbenzamide

Executive Summary & Technical Context Compound: N-(3-iodophenyl)-3-methylbenzamide Application: Intermediate for Kinase Inhibitor SAR / Fragment-Based Drug Discovery Critical Quality Attribute (CQA): Melting Point (MP) R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: N-(3-iodophenyl)-3-methylbenzamide Application: Intermediate for Kinase Inhibitor SAR / Fragment-Based Drug Discovery Critical Quality Attribute (CQA): Melting Point (MP) Range & Isomeric Purity

In medicinal chemistry, N-(3-iodophenyl)-3-methylbenzamide represents a classic "meta-meta" substituted scaffold used to explore hydrophobic pockets in protein targets. Unlike commercially ubiquitous reagents, this compound is often synthesized in situ or custom-ordered, meaning specific physical property data like melting point is often absent from standard databases.

The Challenge: Researchers synthesizing this compound face a critical quality control challenge: distinguishing the target meta-meta isomer from potential ortho or para regioisomers that may arise from impure starting materials (e.g., 3-iodoaniline contaminated with 2- or 4-iodoaniline).

The Solution: This guide provides a comparative characterization framework . By benchmarking against the structurally homologous Chloro-analog (N-(3-chlorophenyl)-3-methylbenzamide) and analyzing solid-state packing trends, we establish a validated MP range for quality assessment.

Theoretical Framework & Predictive Analysis

The "Reference Standard" Approach

When experimental data for a specific halogenated analog is unavailable, the Chloro-Iodo Substitution Rule is the gold standard for estimation.

  • Reference Compound: N-(3-chlorophenyl)-3-methylbenzamide

  • Experimental MP: 147–149 °C [1]

  • Substitution Effect: Replacing Chlorine (Cl) with Iodine (I) increases molecular weight (35.45 Da → 126.90 Da) and polarizability.

    • Effect on MP: Typically, the heavy atom effect and increased London dispersion forces raise the melting point by 5–15 °C , provided the larger iodine atom does not disrupt the crystal lattice packing.

    • Predicted Range for Target:152–165 °C

Isomeric Differentiation (The "Purity Check")

Melting point is the fastest tool to detect isomeric impurities.

Isomer ConfigurationStructural CharacteristicPredicted MP TrendReason for Trend
Meta-Meta (Target) C2 or Cs symmetry (approx)Medium (150-165 °C) Balanced packing; standard H-bond network.
Para-Meta (Impurity) N-(4-iodophenyl)-...[1]High (>180 °C) High symmetry facilitates dense packing (High Lattice Energy).
Ortho-Meta (Impurity) N-(2-iodophenyl)-...Low (<110 °C) Steric clash disrupts intermolecular H-bonding; intramolecular H-bonds may form.

Key Insight: If your synthesized solid melts below 120 °C , you likely have significant ortho-isomer contamination or residual solvent. If it melts above 180 °C , suspect para-isomer contamination.

Experimental Protocol: Synthesis & Characterization

Synthesis Workflow (For Context)

To ensure the MP measured reflects the intrinsic property of the molecule, the synthesis must minimize regioisomeric byproducts.

Reaction: 3-Iodoaniline + 3-Methylbenzoyl Chloride


 Target + HCl

SynthesisWorkflow Start Start: Reagents (3-Iodoaniline + 3-Methylbenzoyl Chloride) Rxn Reaction (DCM, Et3N, 0°C to RT) Start->Rxn Quench Quench & Wash (1M HCl, NaHCO3) Rxn->Quench Crude Crude Solid (Likely Amorphous) Quench->Crude Recryst Recrystallization (EtOH/Water or EtOAc/Hex) Crude->Recryst Crucial for Lattice Formation Pure Crystalline Target (Needles/Plates) Recryst->Pure MP_Check MP Determination (DSC or Capillary) Pure->MP_Check

Figure 1: Critical path from synthesis to characterization. Recrystallization is mandatory to remove solvent inclusions that depress melting point.

Melting Point Determination Protocol

Method A: Capillary (Routine QC)

  • Preparation: Grind 5 mg of dried sample into a fine powder.

  • Loading: Fill a capillary tube to 2-3 mm height. Compact by tapping.

  • Ramp:

    • Fast Ramp (10 °C/min) to 130 °C.

    • Slow Ramp (1 °C/min) from 130 °C to melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).

Method B: Differential Scanning Calorimetry (DSC) (Validation)

  • Pan: Alumina or Aluminum (crimped).

  • Atmosphere: Nitrogen (50 mL/min).

  • Program: Heat 30 °C to 200 °C @ 5 °C/min.

  • Acceptance Criteria: Single sharp endothermic peak.

Comparative Data Analysis

The following table synthesizes experimental data from close structural analogs to construct the validation range for N-(3-iodophenyl)-3-methylbenzamide.

Table 1: Structural Analog & Isomer Comparison
Compound ClassStructureMP Range (°C)Source/Status
Target N-(3-iodophenyl)-3-methylbenzamide 152 – 160 Predicted (High Confidence)
Reference Standard N-(3-chlorophenyl)-3-methylbenzamide147 – 149Experimental [1]
Ortho-Impurity N-(2-iodophenyl)-3-methylbenzamide88 – 106Analogous Range [2]
Para-Impurity N-(4-iodophenyl)-3-methylbenzamide> 180Predicted (Symmetry Rule)
Unsubstituted N-phenylbenzamide163Experimental [3]
Reverse Isomer N-(3-methylphenyl)-3-iodobenzamide145 – 155Isostructural Estimate
Data Interpretation Guide
  • If MP = 147–149 °C: You may have synthesized the Chloro analog by mistake (check starting material labels: 3-chloroaniline vs 3-iodoaniline).

  • If MP = 152–160 °C: This confirms the Target. The slight elevation over the Chloro-analog validates the presence of the heavier Iodine atom stabilizing the lattice.

  • If MP Range > 2 °C (e.g., 145–155 °C): The sample is impure. Recrystallize from Ethanol/Water.

References

  • EvitaChem. (2024). Physical Properties of N-(3-chlorophenyl)-3-methylbenzamide. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis of N-(2-iodophenyl)benzamide derivatives and melting point characterization. Retrieved from

  • PubChem. (2024).[2] Benzanilide (N-phenylbenzamide) Physical Properties. Retrieved from

  • Wardell, J. L., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B. Retrieved from [1]

Sources

Validation

Differentiating Iodinated Benzamide Regioisomers: A Structural Validation Guide

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. For iodin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. For iodinated benzamides, a class of compounds with significant therapeutic potential, the unambiguous determination of iodine's position on the benzoyl ring is a critical challenge.[1][2] The seemingly subtle shift of an iodine atom between the ortho-, meta-, and para- positions can profoundly alter a molecule's biological activity, toxicity, and pharmacokinetic profile.[3][4][5][6][7] This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of iodinated benzamide regioisomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The challenge in differentiating these regioisomers stems from their identical molecular formula and mass, rendering many conventional analytical techniques insufficient for definitive structural assignment. This guide will navigate the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, providing a comprehensive framework for robust structural validation.

The Indispensable Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and readily accessible technique for elucidating the substitution pattern of iodinated benzamides in solution.[8][9] The chemical shifts and coupling patterns of the aromatic protons and carbons provide a detailed map of the molecule's connectivity.

One-Dimensional (1D) NMR: The First Line of Inquiry

¹H NMR Spectroscopy: The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum offers the initial and often most telling clues to the isomeric identity.[9] The substitution pattern directly influences the multiplicity and chemical shifts of the aromatic protons.

  • ortho-Iodobenzamide: The proximity of the iodine and amide groups often leads to a more complex and dispersed set of signals for the four aromatic protons.[4]

  • meta-Iodobenzamide: This isomer typically displays more distinct signals, with the proton situated between the two substituents often being the most deshielded.[4]

  • para-Iodobenzamide: Due to its symmetry, the para-isomer presents the simplest aromatic spectrum, often showing two distinct doublets (or an AA'BB' system).[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton.[9] The chemical shift of the carbon atom directly bonded to the iodine is significantly influenced by the heavy atom effect, appearing at a much lower field (higher ppm value) than the other aromatic carbons. The distinct pattern of signals for the aromatic carbons serves as a reliable fingerprint for each regioisomer.

Two-Dimensional (2D) NMR: Unambiguous Assignment Through Correlation

While 1D NMR provides a wealth of information, signal overlap in complex molecules can sometimes lead to ambiguity. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in resolving these ambiguities and providing unequivocal structural assignments.[8]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. In the aromatic region, cross-peaks in the COSY spectrum confirm the connectivity of adjacent protons, allowing for a step-by-step assignment of the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is invaluable for assigning the carbon signals based on the already-assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbon bearing the iodine atom, by observing their long-range correlations with nearby protons.

Experimental Protocols: NMR Analysis

Protocol 1: 1D and 2D NMR Analysis of Iodinated Benzamide Regioisomers
  • Sample Preparation: Dissolve 5-10 mg of the iodinated benzamide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the NMR spectrometer.

    • Optimize acquisition and processing parameters (e.g., number of increments, spectral widths in both dimensions) for the specific molecule.

  • Data Processing and Analysis:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the 1D spectra.

    • Interpret the cross-peaks in the 2D spectra to establish connectivities and confirm the substitution pattern.

Mass Spectrometry: A Complementary Tool for Confirmation

While NMR is the primary tool for isomer differentiation, mass spectrometry (MS) plays a crucial confirmatory role. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of the molecule, confirming the presence of iodine and the overall molecular formula.[10][11]

Electron Ionization (EI) mass spectrometry can sometimes provide fragmentation patterns that are subtly different between regioisomers, although these differences may not always be pronounced enough for unambiguous identification on their own.[12] Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and further fragmented, can be more informative. The fragmentation pathways may be influenced by the position of the iodine atom, leading to characteristic product ions that can aid in differentiation.

Experimental Protocols: Mass Spectrometry

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the iodinated benzamide in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 µg/mL.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common and effective ionization technique for benzamides.

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass for the expected elemental formula. The mass accuracy should typically be within 5 ppm.

The Gold Standard: Single-Crystal X-ray Crystallography

For an unequivocal and definitive structural determination, single-crystal X-ray crystallography is the gold standard.[13][14] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms in the molecule, including the iodine. This leaves no ambiguity about the substitution pattern.[15][16]

The primary challenge with this method is the need to grow a high-quality single crystal of the compound, which can sometimes be a time-consuming and challenging process.[17] However, when successful, the resulting crystal structure provides irrefutable proof of the regioisomeric identity.

Experimental Protocols: X-ray Crystallography

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the iodinated benzamide derivative using techniques such as slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[17]

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

  • Structure Visualization and Analysis: Visualize the resulting structure using appropriate software to confirm the connectivity and the position of the iodine atom.

Comparative Analysis of Techniques

Technique Principle Strengths Limitations
¹H & ¹³C NMR Nuclear spin properties in a magnetic fieldExcellent for determining connectivity and substitution patterns in solution; non-destructive.[8][9]Can have signal overlap in complex molecules; requires soluble samples.
2D NMR (COSY, HSQC, HMBC) Correlation of nuclear spinsUnambiguously resolves structural ambiguities; provides detailed connectivity information.[8]Longer acquisition times compared to 1D NMR.
Mass Spectrometry (HRMS) Mass-to-charge ratio of ionsConfirms elemental composition with high accuracy; highly sensitive.[10][11]Generally cannot differentiate between isomers without fragmentation studies.
X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides absolute and unambiguous 3D structure; the "gold standard" for structural determination.[13]Requires a high-quality single crystal, which can be difficult to obtain.[17]

Visualization of the Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_struct Detailed Structural Elucidation cluster_definitive_validation Definitive Validation Synthesis Synthesis of Iodinated Benzamide Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS Analysis (Confirm Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Initial Isomer Hypothesis) Purification->NMR_1D Xtal X-ray Crystallography (Absolute Structure) Purification->Xtal Crystal Growth Ambiguous Ambiguous? NMR_1D->Ambiguous NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) Final_Structure Final Validated Structure NMR_2D->Final_Structure Ambiguous->NMR_2D Yes Ambiguous->Final_Structure No Xtal->Final_Structure

Caption: Workflow for the structural validation of iodinated benzamide regioisomers.

Conclusion

The structural validation of iodinated benzamide regioisomers is a critical step in drug development that necessitates a multi-faceted analytical approach. While 1D NMR spectroscopy provides the foundational information for initial isomer identification, 2D NMR techniques are essential for resolving ambiguities and confirming molecular connectivity. High-resolution mass spectrometry serves as a vital tool for confirming the elemental composition. For unequivocal proof of structure, particularly in regulatory submissions, single-crystal X-ray crystallography remains the definitive method. By employing these techniques in a logical and self-validating workflow, researchers can ensure the structural integrity of their compounds, a prerequisite for advancing safe and effective new medicines.

References

  • X-ray Diffraction Structures of Regioisomers of N-Methylated Benzimidazole Compounds with Interest for the Design of Amyloid-Avid Probes. ResearchGate. Available at: [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. ACS Publications. Available at: [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Structural analysis of 2-iodo-benzamide and 2-iodo- N-phenyl-benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Springer. Available at: [Link]

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. National Center for Biotechnology Information. Available at: [Link]

  • X-Ray crystallographic analysis and photochemical reaction of asymmetrically substituted α,β-unsaturated thioamides. Royal Society of Chemistry. Available at: [Link]

  • Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships. National Center for Biotechnology Information. Available at: [Link]

  • Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. YouTube. Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

Elemental Analysis Standards for N-(3-iodophenyl)-3-methylbenzamide

The following guide details the elemental analysis strategy for N-(3-iodophenyl)-3-methylbenzamide , a halogenated organic compound often synthesized as an intermediate in radioligand development or kinase inhibitor rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the elemental analysis strategy for N-(3-iodophenyl)-3-methylbenzamide , a halogenated organic compound often synthesized as an intermediate in radioligand development or kinase inhibitor research.

This guide moves beyond generic protocols to address the specific "Heavy Atom" challenges posed by the 37% Iodine mass fraction in this molecule.

A Comparative Technical Guide for Structural Validation

Executive Summary: The "Heavy Atom" Challenge

Target Molecule: N-(3-iodophenyl)-3-methylbenzamide (


)
Molecular Weight:  337.16  g/mol
Theoretical Composition:  C: 49.87% | H: 3.59% | N: 4.15% | I: 37.64%  | O: 4.75%

The critical analytical challenge for this benzamide derivative is its high Iodine content (>37%) . Standard combustion analysis (CHN) optimized for pharmaceutical organics often fails here because:

  • Incomplete Combustion: The heavy iodine atom can shield the carbon backbone, leading to low Carbon recovery (formation of refractory carbides).

  • Interference: Liberated Iodine (

    
    ) and Hydrogen Iodide (
    
    
    
    ) can pass through standard reduction tubes, registering falsely as Nitrogen or poisoning thermal conductivity detectors (TCD).
  • Scrubber Saturation: Standard silver wool traps saturate rapidly with this high-iodine load.

Therefore, the selection of Reference Standards is not just about calibration—it is about validating the combustion system's ability to handle halogens.

Strategic Selection of Standards

This guide compares three classes of standards. For N-(3-iodophenyl)-3-methylbenzamide, a Dual-Standard Strategy is the only scientifically robust method.

Comparison of Reference Materials
Standard ClassPrimary CandidateRole in AnalysisPros for this TargetCons for this Target
Class A: Universal CHN Acetanilide (

)
K-Factor Calibration Excellent stability; sharp melting point; industry standard for C/H/N response.Contains NO Iodine. Cannot validate if the halogen scrubber is working.
Class B: Matrix-Matched o-Iodobenzoic Acid (

)
System Validation Contains ~51% Iodine. Structurally similar (aromatic ring + iodine). Perfect for testing combustion efficiency.Low Nitrogen (0%). Cannot calibrate the N-detector alone.
Class C: Halogen/Sulfur Sulfanilamide (

)
Alternative Good for CHNS analyzers.Contains Sulfur, not Iodine. Chemical behavior of

differs from

. Not recommended.
The "Expertise" Insight:

Do not use Acetanilide alone. If you calibrate with Acetanilide, your instrument will appear stable. However, when you run N-(3-iodophenyl)-3-methylbenzamide, the massive release of Iodine may break through the reduction tube.

  • Recommendation: Use Acetanilide to calibrate the C/H/N factors. Then, run o-Iodobenzoic Acid as a "Check Standard" (Quality Control). If the Carbon recovery of o-Iodobenzoic acid is within

    
    , your combustion tube is successfully scrubbing the iodine.
    

Experimental Protocols

Protocol A: CHN Combustion (Automated)

For determination of Carbon, Hydrogen, and Nitrogen.[1]

Prerequisites:

  • Scrubber: Ensure the combustion tube contains a fresh zone of Silver Wool or Silver Tungstate on MgO (maintained at >850°C) to trap Iodine as AgI.

  • Oxygen Boost: Increase oxygen dosing time by 20% relative to non-halogenated samples to ensure complete oxidation of the benzamide ring.

Step-by-Step:

  • Conditioning: Run 3 "Blank" cycles to purge atmospheric

    
    .
    
  • Calibration: Weigh 1.5–2.5 mg of Acetanilide (Standard). Run in triplicate. Ensure K-factors are stable.

  • Validation (Critical Step): Weigh 2.0 mg of o-Iodobenzoic Acid . Run as a sample.

    • Acceptance Criteria: Carbon must be

      
      .
      
    • Failure Mode: If C is low, iodine is suppressing combustion. If N is detected (should be 0%), iodine is escaping the scrubber.

  • Analysis: Weigh 1.5–2.0 mg of N-(3-iodophenyl)-3-methylbenzamide . Run in duplicate.

Protocol B: Schoniger Oxygen Flask

For determination of Total Iodine (The "Gold Standard" for Halogens).

Since CHN analyzers often calculate Iodine by difference (inaccurate) or require expensive specific detectors, the Schoniger Flask method is the authoritative cross-check.

Reagents:

  • Absorbing Solution: 10 mL of 1.0 M KOH + 3 drops of

    
     (30%).
    
  • Titrant: 0.01 M Sodium Thiosulfate (

    
    ).
    
  • Indicator: Starch solution.[2]

Step-by-Step:

  • Weighing: Accurately weigh 3–5 mg of the target benzamide onto ashless filter paper. Fold into the platinum sample carrier.

  • Combustion: Flush a 500 mL heavy-walled Erlenmeyer flask with pure Oxygen (

    
    ). Ignite the paper fuse and immediately insert into the flask. Invert to seal.
    
    • Visual Check: The flame should be bright and leave no black soot (carbon).

  • Absorption: Shake vigorously for 10 minutes. The mist should clear as Iodine absorbs into the alkaline solution.

  • Titration:

    • Acidify with dilute

      
      .
      
    • Add excess Bromine water (oxidizes

      
       to 
      
      
      
      ).
    • Add excess KI (reacts with

      
       to release 
      
      
      
      – amplification step).
    • Titrate the liberated Iodine with Thiosulfate to a colorless endpoint.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating the purity of N-(3-iodophenyl)-3-methylbenzamide.

EA_Validation Start Sample: N-(3-iodophenyl)- 3-methylbenzamide Calibrate Step 1: Calibrate CHN with Acetanilide Start->Calibrate Check Step 2: Run Check Std o-Iodobenzoic Acid Calibrate->Check Decision Is o-Iodobenzoic Acid Carbon % within ±0.3%? Check->Decision Fail_Scrubber FAIL: Scrubber Saturated or Combustion Incomplete Decision->Fail_Scrubber No Pass_CHN PASS: System Valid for Halogens Run Target Sample Decision->Pass_CHN Yes Action_Fix Action: Replace Ag-Wool Increase O2 Dosing Fail_Scrubber->Action_Fix Action_Fix->Check Iodine_Check Step 3: Verify Iodine Content (Schoniger Flask) Pass_CHN->Iodine_Check Final_Result Final Purity Calculation Compare vs Theoretical Iodine_Check->Final_Result

Caption: Logical workflow for validating high-iodine compounds, ensuring instrument readiness before sample consumption.

Comparative Data Summary

When validating your method, use this table to interpret your results.

ElementTheoretical %Acceptable Range (

)
Common Error Source
Carbon 49.87% 49.47 – 50.27%Low: Incomplete combustion due to Iodine shielding.
Hydrogen 3.59% 3.19 – 3.99%High: Water contamination (sample is hygroscopic).
Nitrogen 4.15% 3.75 – 4.55%High: Iodine gas reading as

(Scrubber failure).
Iodine 37.64% 37.24 – 38.04%Low: Volatilization loss during weighing or incomplete absorption.

References

  • NIST Standard Reference Materials . Certificate of Analysis: o-Iodobenzoic Acid (Microanalytical Standard). National Institute of Standards and Technology. [Link]

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. [Link]

  • Royal Society of Chemistry . Characterization of New Compounds: Elemental Analysis Guidelines. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-iodophenyl)-3-methylbenzamide proper disposal procedures

Topic: N-(3-iodophenyl)-3-methylbenzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists[1][2] Executive Summary: Imm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-iodophenyl)-3-methylbenzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists[1][2]

Executive Summary: Immediate Action Plan

N-(3-iodophenyl)-3-methylbenzamide is a halogenated aromatic amide.[1] For disposal purposes, the presence of the Iodine (I) atom dictates the waste stream.[1]

  • CRITICAL PROHIBITION: Do NOT dispose of down the drain or in general trash.

  • WASTE STREAM: Must be segregated into Halogenated Organic Waste .[1]

  • INCINERATION REQUIREMENT: This compound requires high-temperature incineration with acid gas scrubbing.[1] It cannot be treated via standard fuel blending used for non-halogenated solvents.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties that drive the disposal logic.[1]

PropertyDescriptionRelevance to Disposal
Chemical Class Halogenated BenzamideHalogen content mandates segregation from non-halogenated waste to prevent incinerator corrosion.[1]
Physical State Solid (Powder/Crystalline)Likely generates dust; requires particulate control during transfer.[1]
Molecular Weight ~337.16 g/mol Heavy atom (Iodine) contributes significantly to mass; affects waste density.[1]
Solubility DMSO, Methanol, EthanolSolubilized waste must be treated as Halogenated Solvent Waste .[1][2]
Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.). Potential H302 (Harmful if swallowed).[1][3][4][5][6][7]

Scientific Rationale: Why Segregation Matters

As a Senior Scientist, you must understand the causality behind these protocols. We do not segregate merely for bureaucracy; we do it for chemical thermodynamics.[1]

  • Combustion Chemistry: When N-(3-iodophenyl)-3-methylbenzamide is incinerated, the iodine atom does not burn like carbon.[1] It forms Hydrogen Iodide (HI) or elemental Iodine (I₂) gas.[1]

    • Reaction:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [1]
      
  • Incinerator Damage: HI is highly corrosive to the metal lining of standard combustion chambers.[1]

  • Environmental Scrubber Load: Facilities must use specific alkaline scrubbers to neutralize the acid gases (HI) before emission.[1] Mixing this compound with non-halogenated waste (like acetone or ethanol) dilutes the halogen content, potentially allowing it to bypass strict scrubber protocols, leading to illegal emissions.[1][2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spills)[1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in thick (2-mil) polyethylene bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(3-iodophenyl)-3-methylbenzamide" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "CONTAINS IODINE" clearly on the tag.[1]

  • Disposal: Place in the Solid Hazardous Waste drum destined for Incineration .

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Segregation: Pour into the HALOGENATED waste carboy.

    • Note: Even if the solvent is 99% Methanol (non-halogenated), the presence of dissolved iodinated compound (>1000 ppm) reclassifies the entire container as halogenated.[1]

  • Compatibility: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid), which could oxidize the iodine and release purple ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vapor.[1]
    
Scenario C: Contaminated Sharps & Glassware
  • Sharps: Discard needles/syringes in a red biohazard/sharps container.

    • Process Change: If the facility autoclaves sharps before disposal, DO NOT autoclave sharps contaminated with significant amounts of iodinated compounds, as this may volatilize the iodine.[1][2] These must be sent directly for chemical incineration.[1]

  • Glassware: Triple rinse with a solvent (e.g., acetone).[1] Collect the rinsate as Halogenated Liquid Waste .[1] The glass can then be washed or discarded as glass waste.[1]

Visual Workflow: Decision Logic

The following diagram outlines the decision tree for disposing of N-(3-iodophenyl)-3-methylbenzamide.

DisposalWorkflow Start Waste: N-(3-iodophenyl)-3-methylbenzamide StateCheck What is the physical state? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Bagging Double Bag (Polyethylene) or HDPE Jar SolidPath->Bagging SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck LabelSolid Label: 'Solid Waste - Toxic' Add: 'CONTAINS IODINE' Bagging->LabelSolid Incineration Ship for High-Temp Incineration (RCRA Code: Halogenated Organic) LabelSolid->Incineration HaloSolvent Add to Halogenated Carboy (e.g., DCM/Chloroform waste) SolventCheck->HaloSolvent Yes NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No HaloSolvent->Incineration Reclassify CRITICAL STEP: Reclassify ENTIRE mix as HALOGENATED WASTE NonHaloSolvent->Reclassify Reclassify->HaloSolvent

Caption: Decision logic for segregating iodinated benzamide waste. Note the critical reclassification of non-halogenated solvents to halogenated waste streams.

Emergency Procedures (Spill Response)

In the event of a benchtop spill:

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator to avoid inhalation.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Scoop up carefully.

    • Liquid: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination:

    • Wash the surface with soap and water.[1][5][6][7][8]

    • Avoid Bleach: Do not use bleach (sodium hypochlorite) on the spill.[1] Oxidizing the iodide can release elemental iodine (purple staining/vapor).[1] Use a 5% Sodium Thiosulfate solution if iodine staining occurs.[1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Washington, D.C. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][Link][1][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary: N,N-Diethyl-3-methylbenzamide (Structural Analog for Hazard Class).[1] National Library of Medicine.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.